N6-Methyl-xylo-adenosine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C11H15N5O4 |
|---|---|
Molecular Weight |
281.27 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O4/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11,17-19H,2H2,1H3,(H,12,13,14)/t5-,7+,8-,11-/m1/s1 |
InChI Key |
VQAYFKKCNSOZKM-GZCUOZMLSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core of N6-Methyl-xylo-adenosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological relevance of N6-Methyl-xylo-adenosine. Due to the limited availability of specific experimental data for this particular nucleoside analog, this guide incorporates predicted data and information from closely related compounds, such as N6-methyladenosine (m6A), to offer a thorough resource.
Core Structure and Chemical Identity
This compound is a modified purine (B94841) nucleoside. Its structure consists of an N6-methylated adenine (B156593) base linked to a xylofuranose (B8766934) sugar moiety via a β-N-glycosidic bond.
Below is a 2D representation of the this compound structure generated using Graphviz.
Caption: 2D structure of this compound.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is not extensively reported in the literature. The following tables summarize available and predicted data for this compound and its close analog, N6-methyladenosine, for comparative purposes.
Table 1: Physicochemical Properties
| Property | This compound | N6-methyladenosine (for comparison) |
| Molecular Formula | C₁₁H₁₅N₅O₄ | C₁₁H₁₅N₅O₄ |
| Molecular Weight | 281.27 g/mol | 281.27 g/mol |
| CAS Number | 65494-95-3 | 1867-73-8 |
| Melting Point | Data not available | ~203 °C |
| Boiling Point | 649.1±65.0 °C (Predicted) | Data not available |
| Density | 1.85±0.1 g/cm³ (Predicted) | Data not available |
| InChI Key | VQAYFKKCNSOZKM-GZCUOZMLSA-N | VQAYFKKCNSOZKM-IOSLPCCCSA-N |
| SMILES | CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O | CNC1=C2C(=NC=N1)N(C=N2)[C@H]3--INVALID-LINK--CO)O">C@@HO |
Table 2: Predicted NMR Spectroscopic Data (¹H and ¹³C)
Note: These are predicted values and may differ from experimental results.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Atom | Shift (ppm) |
| H-2 | ~8.2 |
| H-8 | ~8.1 |
| H-1' | ~6.0 |
| H-2' | ~4.6 |
| H-3' | ~4.3 |
| H-4' | ~4.2 |
| H-5'a, H-5'b | ~3.8, ~3.7 |
| N6-CH₃ | ~3.1 |
| 2'-OH | ~5.5 |
| 3'-OH | ~5.3 |
| 5'-OH | ~5.1 |
Table 3: UV/Vis Spectroscopic Data
Data for N6-methyladenosine is provided as a reference.
| Solvent | λmax (nm) | Molar Extinction Coefficient (ε) |
| pH 1 | 265 | ~15,000 |
| pH 7 | 266 | ~15,400 |
| pH 13 | 266 | ~15,400 |
Experimental Protocols
Due to the lack of a specific, published protocol for the synthesis of this compound, a general method based on the silyl-Hilbert-Johnson reaction for nucleoside synthesis is provided below. This protocol would require optimization for this specific compound.
General Synthesis of this compound via Silyl-Hilbert-Johnson Reaction
Objective: To synthesize this compound by coupling silylated N6-methyladenine with a protected xylofuranose derivative.
Materials:
-
N6-methyladenine
-
1,2,3,5-Tetra-O-acetyl-D-xylofuranose
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Anhydrous acetonitrile
-
Ammonia (B1221849) (7N in methanol)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Silylation of N6-methyladenine:
-
In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon), suspend N6-methyladenine in anhydrous acetonitrile.
-
Add N,O-Bis(trimethylsilyl)acetamide (BSA) (approx. 2.5 equivalents).
-
Heat the mixture to reflux until the solution becomes clear, indicating the formation of the silylated adenine derivative.
-
Cool the reaction mixture to room temperature.
-
-
Glycosylation:
-
In a separate flame-dried flask, dissolve 1,2,3,5-Tetra-O-acetyl-D-xylofuranose in anhydrous acetonitrile.
-
Add this solution to the silylated N6-methyladenine solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (approx. 1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
-
Work-up and Deprotection:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected nucleoside.
-
Dissolve the crude product in a 7N solution of ammonia in methanol.
-
Stir the mixture at room temperature for 24-48 hours to remove the acetyl protecting groups.
-
-
Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude this compound by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).
-
Monitor the fractions by thin-layer chromatography (TLC) and combine the fractions containing the pure product.
-
Evaporate the solvent to yield the final product.
-
Characterization:
-
Confirm the identity and purity of the synthesized this compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Context and Signaling Pathway
While the specific biological role of this compound is not well-documented, it is an analog of N6-methyladenosine (m6A), the most abundant internal modification in eukaryotic mRNA. The m6A modification plays a crucial role in regulating gene expression through a complex interplay of "writer," "eraser," and "reader" proteins.
The following diagram illustrates the generalized m6A signaling pathway, which provides a likely context for the biological activity of this compound.
Caption: The N6-methyladenosine (m6A) regulatory pathway.
This guide serves as a foundational resource for researchers interested in this compound. Further experimental work is necessary to fully elucidate its specific properties and biological functions.
An In-depth Technical Guide to the Chemical Properties of N6-Methyl-xylo-adenosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N6-Methyl-xylo-adenosine is a synthetic nucleoside analog distinguished by a xylose sugar moiety attached to an N6-methylated adenine (B156593) base. As a structural analog of adenosine (B11128), it holds potential for investigation in various therapeutic areas, including oncology and pharmacology, due to the established roles of similar nucleoside analogs in these fields. This technical guide provides a comprehensive overview of the known chemical properties, a putative synthesis protocol, and a discussion of the potential biological significance of this compound. It is important to note that while the existence of this compound is documented, publicly available experimental data on its specific properties are limited. Much of the information presented herein is based on established principles of nucleoside chemistry and data from closely related analogs.
Core Chemical Properties
This compound is characterized by the molecular formula C₁₁H₁₅N₅O₄ and a molecular weight of 281.27 g/mol .[1] While experimentally determined physical properties are not widely published, predictive data suggests a boiling point of 649.1 ± 65.0 °C and a density of 1.85 ± 0.1 g/cm³.[1] The compound is classified as a synthetic adenosine analog.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅N₅O₄ | [1] |
| Molecular Weight | 281.27 g/mol | [1] |
| CAS Number | 65494-95-3 | |
| Predicted Boiling Point | 649.1 ± 65.0 °C | [1] |
| Predicted Density | 1.85 ± 0.1 g/cm³ | [1] |
| Purity (Typical) | ≥95% | [1] |
Synthesis and Characterization
Proposed Experimental Synthesis Protocol
The synthesis of this compound would likely proceed through the coupling of a protected xylofuranose (B8766934) derivative with an N6-methylated adenine derivative, followed by deprotection. A possible approach, adapted from the synthesis of similar xylo-nucleosides, is outlined below. It is crucial to note that this is a generalized protocol and would require optimization.
Step 1: Preparation of a Protected Xylofuranose Derivative D-xylose is first converted to a suitable protected derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-α-D-xylofuranose. This involves the protection of the hydroxyl groups to prevent unwanted side reactions during the subsequent glycosylation step.
Step 2: Glycosylation The protected xylofuranose is then coupled with N6-methyladenine. This reaction is typically carried out in the presence of a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), in an aprotic solvent like acetonitrile (B52724) or dichloromethane.
Step 3: Deprotection The resulting protected nucleoside is deprotected to yield this compound. This is commonly achieved by treatment with a base, such as sodium methoxide (B1231860) in methanol, to remove the benzoyl protecting groups.
Characterization
The characterization of the synthesized this compound would involve a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential to confirm the structure, including the stereochemistry of the xylose moiety and the position of the methyl group on the adenine base.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy would help to identify the functional groups present in the molecule.
-
Melting Point Analysis: The melting point would serve as an indicator of purity.
Potential Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity and the signaling pathways modulated by this compound is limited. However, its structural similarity to adenosine and other adenosine analogs allows for informed hypotheses regarding its potential biological roles.
Adenosine is a critical signaling molecule that exerts its effects through four G protein-coupled receptors: A₁, A₂ₐ, A₂ₑ, and A₃. These receptors are involved in a wide array of physiological processes, making them attractive drug targets. It is plausible that this compound could act as a ligand for one or more of these receptors, potentially with altered selectivity or potency compared to endogenous adenosine.
The workflow for investigating the interaction of this compound with adenosine receptors would typically involve:
-
Receptor Binding Assays: To determine the affinity of the compound for each adenosine receptor subtype.
-
Functional Assays: To assess whether the compound acts as an agonist or antagonist at these receptors. This often involves measuring downstream signaling events, such as changes in intracellular cyclic AMP (cAMP) levels.
Below is a conceptual workflow for characterizing the activity of a novel adenosine analog like this compound.
Caption: Workflow for characterizing the biological activity of this compound.
Given that some adenosine analogs exhibit anticancer properties, this compound may also possess cytotoxic or cytostatic effects on cancer cells. A general workflow for screening its anticancer potential is depicted below.
Caption: Workflow for evaluating the anticancer potential of this compound.
Conclusion
This compound represents an understudied synthetic nucleoside with potential for further investigation in medicinal chemistry and pharmacology. While a comprehensive experimental dataset for this specific molecule is not currently available in the public domain, this guide provides a foundational understanding of its core chemical properties and a framework for its synthesis and biological evaluation. Further research is warranted to elucidate its precise chemical and physical properties, as well as to explore its potential as a modulator of adenosine signaling pathways and as a therapeutic agent. Researchers are encouraged to build upon the proposed methodologies to expand the knowledge base for this intriguing adenosine analog.
References
N6-Methyl-xylo-adenosine: A Technical Guide on Synthesis and Current Knowledge Gaps
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current publicly available information on N6-methyl-xylo-adenosine, a synthetic adenosine (B11128) analog. A significant scarcity of research specifically detailing the discovery, biological activity, and detailed experimental protocols for this compound exists. This document distinguishes this compound from the well-studied N6-methyladenosine (m6A) RNA modification and focuses on the available information regarding its chemical synthesis. Due to the lack of specific data, a generalized synthetic approach for related xylo-adenosine analogs is presented. This guide highlights the substantial knowledge gaps surrounding this compound, positioning it as a compound with potential for future investigation.
Introduction: The Elusive this compound
This compound is a synthetic nucleoside analog characterized by a xylose sugar moiety attached to an N6-methylated adenine (B156593) base.[1] While adenosine analogs, as a class, are known to have potential as therapeutic agents, including roles as smooth muscle vasodilators and inhibitors of cancer progression, specific biological data for this compound is largely absent from the scientific literature.[2][3]
It is critical to distinguish this compound, a specific chemical entity, from N6-methyladenosine (m6A), the most abundant internal modification of messenger RNA (mRNA) in eukaryotes.[1][4] The latter is an epigenetic marker with a well-established role in regulating gene expression, and the subject of extensive research.[4] In contrast, this compound remains a sparsely studied molecule.
Synthesis of Xylo-Adenosine Analogs: A Generalized Approach
While the specific 1977 protocol for this compound remains elusive, the synthesis of similar xylo-nucleoside analogs generally involves a multi-step process starting from a protected sugar and a purine (B94841) base. The following represents a generalized experimental workflow based on the synthesis of related compounds.
Key Synthetic Steps
A plausible synthetic route for a xylo-adenosine analog can be conceptualized as follows:
-
Preparation of a Protected Xylofuranose (B8766934) Derivative: The synthesis would likely commence with a commercially available xylose derivative, which is then appropriately protected to allow for selective reactions at specific positions.
-
Glycosylation: The protected xylofuranose is coupled with a protected adenine derivative, such as 6-chloropurine (B14466) or a silylated adenine, to form the nucleoside bond. This reaction is a critical step, and various coupling agents and conditions can be employed to control the stereochemistry.
-
Introduction of the N6-Methyl Group: Following the formation of the nucleoside, the N6-methyl group can be introduced. This could be achieved through a reaction with methylamine (B109427) on a 6-chloro-purine nucleoside intermediate or via methylation of the N1 position of adenosine followed by a Dimroth rearrangement.
-
Deprotection: The final step involves the removal of all protecting groups from the sugar and base moieties to yield the target this compound.
Illustrative Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis of a xylo-adenosine analog.
References
- 1. scispace.com [scispace.com]
- 2. Mapping of N6-methyladenosine residues in bovine prolactin mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. C-nucleoside studies. Part 18. The synthesis of C-Nucleoside analogues of the antiviral agent (S)-9-(2,3-Dihydroxypropyl)adenine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
The Enigmatic Molecule: A Technical Guide to the Potential Biological Functions of N6-Methyl-xylo-adenosine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on N6-Methyl-xylo-adenosine is limited in the public scientific literature. This guide provides a comprehensive overview of its potential biological functions by drawing parallels with the well-documented activities of related adenosine (B11128) analogs and the extensively studied N6-methyladenosine (m6A) RNA modification. The experimental protocols and potential effects described herein are intended to serve as a foundational resource for researchers initiating studies on this compound.
Introduction
This compound is a synthetic adenosine analog characterized by a methyl group at the N6 position of the adenine (B156593) base and a xylose sugar moiety.[1] While its precise biological roles are yet to be fully elucidated, its structural similarity to endogenous nucleosides positions it as a molecule of significant interest for therapeutic development. Adenosine analogs are a class of compounds known to exhibit a wide range of biological activities, including vasodilation and inhibition of cancer progression.[2] This guide explores the hypothesized biological functions of this compound, its potential mechanisms of action, and provides a framework for its experimental investigation.
It is critical to distinguish this compound from N6-methyladenosine (m6A). The latter is the most abundant internal modification of messenger RNA (mRNA) in eukaryotes, playing a crucial role in the regulation of gene expression.[1] In contrast, this compound is a synthetic compound whose therapeutic potential is predicated on its structural resemblance to adenosine.[1]
Hypothesized Biological Functions and Mechanisms of Action
The biological activities of adenosine analogs are largely determined by modifications to both the purine (B94841) base and the sugar moiety. The N6-methylation and the xylo-configuration of this compound are expected to influence its interaction with cellular machinery.
Modulation of Adenosine Receptor Signaling
As an adenosine analog, this compound is hypothesized to interact with the four subtypes of adenosine receptors: A1, A2A, A2B, and A3. These G protein-coupled receptors (GPCRs) are integral to a multitude of physiological processes.[3]
-
A1 and A3 Receptor Activation: These receptors typically couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channels.[3]
-
A2A and A2B Receptor Activation: Conversely, these receptors usually couple to Gαs proteins, stimulating adenylyl cyclase and increasing intracellular cAMP levels.
The specific affinity and agonist/antagonist activity of this compound at each receptor subtype would determine its overall physiological effect.
Caption: Hypothesized modulation of adenosine receptor signaling pathways by this compound.
Interference with RNA Metabolism
Drawing parallels with m6A, this compound could potentially interact with the cellular machinery that regulates RNA methylation. This machinery consists of "writer" (methyltransferases like METTL3/14), "eraser" (demethylases like FTO and ALKBH5), and "reader" (m6A-binding proteins like the YTH domain family) proteins.[4][5] Dysregulation of these proteins can impact major signaling pathways including PI3K-AKT, NF-κB, Wnt/β-catenin, and MAPK/ERK.[4] The xylo-configuration of the sugar in this compound may alter its recognition by these enzymes and binding proteins, potentially leading to unique biological outcomes.
Caption: Potential points of interference of this compound with the m6A RNA modification machinery.
Quantitative Data: A Comparative Framework
As direct quantitative data for this compound is not available, the following table summarizes the effects of other adenosine analogs and modulators of RNA methylation to provide a comparative context for future studies.
| Compound/Modification | Primary Mechanism | Known Effects | Species | Reference |
| N6-methyladenosine (m6A) | RNA modification affecting mRNA stability, splicing, and translation. | Regulates cell proliferation, apoptosis, and immune responses. Implicated in various cancers and metabolic disorders. | Mammals | [4] |
| Xyloadenosine Analogs | Competitive inhibitors of enzymes that process adenosine or as signaling molecules. | Exhibit anti-inflammatory and anti-cancer properties. | Mammals | [4] |
| 3-deazaadenosine | Inhibitor of RNA methylation. | Significantly increased levels of CYP1A2, CYP2B6, and CYP2C8 in HepaRG cells. | Human | [6] |
Detailed Experimental Protocols
For researchers intending to investigate the biological functions of this compound, a general workflow for screening novel compounds is applicable.[1]
Compound Preparation and Cell Culture
-
Compound Solubilization: Prepare a high-concentration stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Cell Line Maintenance: Culture various cancer cell lines representing different tumor types in their recommended growth media supplemented with fetal bovine serum and antibiotics.
Cytotoxicity Assays
To determine the effect of this compound on cell viability and proliferation.
Protocol using MTT Assay:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis and Cell Cycle Analysis
To investigate the mechanism of cell death induced by the compound.
Protocol using Flow Cytometry (Annexin V/PI Staining):
-
Treat cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Signaling Pathway Analysis
To explore the molecular mechanism of action.
Protocol using Western Blotting:
-
Treat cells with this compound for various time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, cleaved caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Caption: A generalized workflow for the in vitro evaluation of this compound.
Conclusion and Future Directions
This compound represents a promising yet understudied molecule. Based on its structural characteristics, it is poised to interact with fundamental cellular processes, including adenosine receptor signaling and potentially RNA metabolism. The lack of direct experimental data underscores the need for foundational research to uncover its biological activity and therapeutic potential. The experimental framework provided in this guide offers a starting point for researchers to systematically investigate the effects of this compound and pave the way for its potential development as a novel therapeutic agent. Future studies should focus on determining its receptor binding affinities, its effects on the m6A epitranscriptome, and its efficacy in preclinical models of disease.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. N6-Methyladenosine - Wikipedia [en.wikipedia.org]
- 6. Methylation of adenosine at the N6 position post-transcriptionally regulates hepatic P450s expression - PubMed [pubmed.ncbi.nlm.nih.gov]
N6-Methyl-xylo-adenosine vs N6-methyladenosine (m6A)
An In-depth Technical Guide to N6-Methyl-xylo-adenosine and N6-methyladenosine (m6A) for Researchers and Drug Development Professionals
Introduction
N6-methyladenosine (m6A) is the most abundant and extensively studied internal modification of messenger RNA (mRNA) in eukaryotic organisms.[1][2] This reversible epigenetic mark plays a pivotal role in post-transcriptional gene regulation, influencing nearly every aspect of the mRNA life cycle, from splicing and nuclear export to translation and decay.[3][4] The dynamic regulation of m6A is carried out by a dedicated set of proteins—"writers," "erasers," and "readers"—that install, remove, and recognize the methyl group, respectively.[5][6][7] Given its profound impact on gene expression, dysregulation of the m6A pathway has been implicated in a wide range of human diseases, including cancer, making its components attractive targets for therapeutic intervention.[2][3]
In contrast, this compound is a synthetic adenosine (B11128) analog. While structurally similar to adenosine, it possesses a key difference in the sugar moiety: a xylofuranosyl ring instead of the naturally occurring ribofuranosyl ring. Publicly available research specifically detailing the biological effects and mechanism of action of this compound is limited.[8][9][10] However, its classification as an adenosine analog suggests potential applications as a modulator of adenosine-dependent pathways or as a tool to probe the enzymes involved in adenosine metabolism and modification, such as the m6A machinery.[11]
This technical guide provides a comprehensive overview of the well-characterized m6A regulatory landscape and presents a comparative framework for this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental methodologies required to investigate these molecules. We will delve into their chemical structures, biological functions, and provide detailed protocols for key analytical techniques, positioning this compound as a novel tool for potentially dissecting and targeting the m6A pathway.
Chemical Structure Comparison
The fundamental difference between N6-methyladenosine and this compound lies in the stereochemistry of the sugar component attached to the N9 position of the adenine (B156593) base.
-
N6-methyladenosine (m6A) contains a D-ribose sugar. In the β-furanose form, the hydroxyl (-OH) groups at the 2' and 3' positions are on the same side of the sugar ring (cis).
-
This compound contains a D-xylose sugar. In its β-furanose form, the hydroxyl group at the 3' position is on the opposite side of the ring relative to the 2' hydroxyl group (trans).
This seemingly subtle structural alteration can have profound implications for molecular recognition by enzymes and binding proteins, potentially altering substrate specificity, inhibitory activity, and metabolic stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological roles of the RNA m6A modification and its implications in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. N6-methyladenosine methyltransferases: functions, regulation, and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors targeting m6A regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N6-Methyladenosine - Wikipedia [en.wikipedia.org]
- 7. Readers, writers and erasers of N6-methylated adenosine modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Elucidating the Role of N6-Methyl-xylo-adenosine in Cellular Signaling
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
N6-Methyl-xylo-adenosine is a synthetic adenosine (B11128) analog characterized by a xylose sugar moiety.[1] While the broader class of adenosine analogs has been a subject of significant research in areas such as cancer therapy and vasodilation, there is a notable scarcity of published data specifically delineating the role and mechanism of action of this compound in cell signaling pathways.[1][2][3] This technical guide provides a comprehensive framework for researchers to investigate the cellular functions of this compound. It is crucial to distinguish this compound from the extensively studied N6-methyladenosine (m6A), which is the most abundant internal modification of messenger RNA (mRNA) in eukaryotic cells and a critical regulator of gene expression.[1] This document outlines proposed experimental workflows, detailed protocols for key assays, and templates for data presentation to facilitate a systematic exploration of this compound's therapeutic potential and its impact on cellular signaling.
Introduction: The Therapeutic Potential of Adenosine Analogs
Adenosine and its analogs are a class of compounds that have garnered considerable interest in drug development due to their diverse physiological effects.[2] These molecules can modulate a wide range of cellular processes, and several have been developed into successful anticancer and antiviral drugs.[1] As an adenosine analog, this compound is positioned within a category of molecules investigated for their potential to inhibit cancer progression.[1][2] A study from 1977 detailed the chemical synthesis of this compound (also referred to as 9-β-D-xylofuranosyl-N6-methyladenine) and its susceptibility to the enzyme adenosine deaminase, but did not explore its cellular effects.[1]
A critical distinction must be made between this compound and N6-methyladenosine (m6A). The latter is an epigenetic modification of RNA that plays a pivotal role in regulating gene expression through a complex interplay of "writer" (methyltransferases like METTL3/14), "eraser" (demethylases like FTO and ALKBH5), and "reader" (YTH domain-containing proteins) proteins.[4][5][6] Dysregulation of the m6A machinery has been implicated in various diseases, including cancer, and affects major signaling pathways such as PI3K-AKT, NF-κB, Wnt/β-catenin, and MAPK/ERK.[7] Given the structural similarity, it is plausible that this compound could interact with components of adenosine--dependent pathways or the m6A regulatory machinery, a hypothesis that warrants experimental investigation.
Proposed Investigational Workflow
To elucidate the role of this compound in cell signaling, a multi-pronged approach is recommended. The following workflow provides a logical progression from initial screening to more detailed mechanistic studies.
Detailed Experimental Protocols
The following protocols are generalized and should be optimized for specific cell lines and experimental conditions.
Cell Viability and Proliferation Assay
Objective: To determine the cytotoxic and cytostatic effects of this compound on various cell lines.
Methodology:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density. Allow cells to adhere and resume logarithmic growth for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO or PBS).
-
Incubation: Treat the cells with the compound dilutions and incubate for a period of 48 to 72 hours.
-
Viability Assessment: Use a suitable viability reagent such as MTT or PrestoBlue. Measure the absorbance or fluorescence according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of viable cells against the logarithm of the compound concentration.
Global m6A Level Quantification (RNA Dot Blot)
Objective: To assess whether this compound influences the overall level of m6A in cellular RNA, which could suggest an interaction with m6A "writer" or "eraser" enzymes.[7]
Methodology:
-
Cell Treatment and RNA Extraction: Treat cells with this compound at various concentrations and time points. Extract total RNA using a standard protocol (e.g., TRIzol reagent).
-
RNA Quantification and Denaturation: Quantify the RNA concentration and dilute to a standard concentration. Denature the RNA samples by heating.
-
Membrane Spotting and Crosslinking: Spot serial dilutions of the denatured RNA onto a nylon membrane. Crosslink the RNA to the membrane using UV irradiation.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer.
-
Incubate with a primary antibody specific for m6A.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Normalization: Detect the signal using a chemiluminescent substrate. Stain the membrane with methylene (B1212753) blue to visualize total RNA as a loading control.[7]
Western Blot for Signaling Pathway Activation
Objective: To determine the effect of this compound on the phosphorylation status of key proteins in signaling pathways potentially modulated by adenosine analogs or m6A.[7]
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane and probe with primary antibodies against the phosphorylated and total forms of key signaling proteins (e.g., p-AKT/AKT, p-ERK/ERK, p-p38/p38).
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Visualization: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Potential Signaling Pathways for Investigation
Based on the known functions of adenosine and m6A, the following signaling pathways are primary candidates for investigation.
Data Presentation
To facilitate the comparison of experimental results, all quantitative data should be summarized in clearly structured tables. The following are templates for presenting key findings.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) at 48h | IC50 (µM) at 72h |
| e.g., MCF-7 | Breast | Data to be determined | Data to be determined |
| e.g., A549 | Lung | Data to be determined | Data to be determined |
| e.g., HeLa | Cervical | Data to be determined | Data to be determined |
Table 2: Binding Affinity of this compound for Adenosine Receptors
| Receptor Subtype | Ki (nM) | Assay Type |
| A1 | Data to be determined | e.g., Radioligand Binding |
| A2A | Data to be determined | e.g., Radioligand Binding |
| A2B | Data to be determined | e.g., Radioligand Binding |
| A3 | Data to be determined | e.g., Radioligand Binding |
Table 3: Effect of this compound on the Phosphorylation of Key Signaling Proteins
| Protein | Treatment Concentration (µM) | Fold Change in Phosphorylation (vs. Control) |
| AKT (Ser473) | e.g., 10 µM | Data to be determined |
| ERK1/2 (Thr202/Tyr204) | e.g., 10 µM | Data to be determined |
| p38 (Thr180/Tyr182) | e.g., 10 µM | Data to be determined |
Conclusion and Future Directions
This compound represents an understudied synthetic nucleoside analog with potential therapeutic applications. The current lack of data on its biological activity and mechanism of action presents a significant opportunity for novel research.[1][3] The experimental framework provided in this guide offers a systematic approach to characterizing the effects of this compound on cellular signaling. Future research should focus on identifying its direct molecular targets, elucidating the downstream signaling cascades it modulates, and evaluating its efficacy in preclinical models of disease. Such foundational studies are essential to unlock the potential of this compound for drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. N6-Methyladenosine - Wikipedia [en.wikipedia.org]
- 5. Methylation of adenosine at the N6 position post-transcriptionally regulates hepatic P450s expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RNA N6-Methyladenine Modification, Cellular Reprogramming, and Cancer Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
N6-Methyl-xylo-adenosine: A Whitepaper on Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on N6-Methyl-xylo-adenosine is limited in publicly available literature. This document provides a comprehensive analysis of its potential therapeutic targets based on a comparative framework with structurally and functionally related adenosine (B11128) analogs. The proposed mechanisms, signaling pathways, and experimental protocols are intended to serve as a foundational guide for future research and development.
Executive Summary
This compound is a synthetic adenosine analog characterized by a methyl group at the N6 position of the adenine (B156593) base and a xylose sugar moiety in place of the natural ribose. While specific research on this compound is sparse, its structural features suggest a strong potential for therapeutic intervention in several key areas, including oncology, immunology, and cardiovascular disease. This whitepaper will elucidate the potential therapeutic targets of this compound by drawing parallels with the well-characterized biological activities of N6-methyladenosine (m6A), xyloadenosine analogs, and other N6-substituted adenosine derivatives. We will explore its potential to interact with adenosine receptors, modulate nucleic acid-based processes, and influence key signaling pathways, providing a roadmap for future investigation.
Introduction: Distinguishing this compound from N6-Methyladenosine (m6A)
It is critical to differentiate this compound, a synthetic nucleoside analog, from N6-methyladenosine (m6A), the most abundant internal modification of messenger RNA (mRNA) in eukaryotes.[1]
-
This compound: A specific chemical compound with a xylose sugar. Its therapeutic potential lies in its ability to act as a small molecule modulator of cellular processes.[1]
-
N6-methyladenosine (m6A): An epigenetic modification on RNA that is dynamically regulated by "writer" (methyltransferases), "eraser" (demethylases), and "reader" (m6A-binding) proteins.[2] Its role is in the post-transcriptional regulation of gene expression.[2]
While distinct, the shared N6-methylation suggests that this compound could potentially interact with the enzymatic machinery that recognizes m6A, presenting a novel therapeutic avenue.
Comparative Analysis of Adenosine Analogs
The therapeutic potential of this compound can be inferred from the known biological activities of related adenosine analogs. The key structural modifications—N6-methylation and the xylo-configuration of the sugar—are expected to influence its interaction with cellular targets and its metabolic stability.
Table 1: Comparative Effects of Adenosine Analogs
| Compound/Modification | Primary Mechanism(s) | Known Therapeutic Effects & Potential Applications |
| Adenosine | Agonist for A1, A2A, A2B, and A3 G protein-coupled receptors.[3] | Anti-arrhythmic, vasodilator, anti-inflammatory.[3] |
| N6-methyladenosine (m6A) | Endogenous ligand for the A3 adenosine receptor.[4] Modulates RNA stability, splicing, and translation.[5] | Potential roles in cancer, viral infections, and cardiovascular diseases.[5][6] |
| Xyloadenosine Analogs | Can act as competitive inhibitors of enzymes that process adenosine.[7] Some analogs exhibit antiviral and anti-cancer properties.[8] May act as STING agonists.[9] | Potential as antiviral and anticancer agents; immunomodulators.[8][9] |
| N6-substituted Adenosine Analogs | Often potent and selective agonists or antagonists of adenosine receptors.[10][11] | Therapeutic potential in cardiovascular, inflammatory, and neurological disorders.[10][12] |
| This compound (Hypothesized) | Potential interaction with adenosine receptors, m6A-binding proteins, and enzymes involved in nucleoside metabolism. | Potential as an anticancer, antiviral, immunomodulatory, and vasodilatory agent.[8][13] |
Potential Therapeutic Targets and Signaling Pathways
Based on the comparative analysis, we propose several key therapeutic targets for this compound.
Adenosine Receptors
Adenosine analogs are well-known modulators of adenosine receptors (A1, A2A, A2B, and A3), which are implicated in a wide range of physiological and pathological processes.[3] The N6-substitution can significantly influence receptor affinity and selectivity.[11] N6-methyladenosine (m6A) itself has been identified as an endogenous ligand for the A3 adenosine receptor.[4] Therefore, it is highly probable that this compound interacts with one or more adenosine receptor subtypes.
Anticancer Activity
Adenosine analogs are a known class of anticancer agents.[13] Their mechanisms of action can include the inhibition of enzymes involved in nucleotide metabolism, leading to cell cycle arrest and apoptosis. The xylo-configuration can confer resistance to degradation by enzymes like adenosine deaminase, potentially increasing the compound's bioavailability and therapeutic window.
Antiviral and Immunomodulatory Effects
Certain adenosine analogs possess antiviral properties, and the xylo-configuration has been shown to be compatible with STING (Stimulator of Interferon Genes) agonism, a key pathway in the innate immune response to viral infections.[9] Furthermore, adenosine analogs can have dual immunomodulatory and antiviral functions.[14]
Proposed Experimental Protocols
To validate the therapeutic potential of this compound, a systematic experimental approach is required.
Experimental Workflow for Target Identification and Validation
Detailed Methodologies
Table 2: Key Experimental Protocols
| Experiment | Objective | Detailed Methodology |
| Adenosine Receptor Binding Assay | To determine the affinity and selectivity of this compound for adenosine receptor subtypes. | Protocol: 1. Prepare cell membrane fractions expressing human A1, A2A, A2B, and A3 receptors.2. Perform competitive radioligand binding assays using selective radioligands for each receptor subtype (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A).3. Incubate membranes with a fixed concentration of radioligand and increasing concentrations of this compound.4. Separate bound and free radioligand by rapid filtration.5. Quantify bound radioactivity using liquid scintillation counting.6. Calculate Ki values from IC50 values using the Cheng-Prusoff equation. |
| Cancer Cell Line Viability Assay | To assess the cytotoxic and cytostatic effects of this compound on a panel of cancer cell lines. | Protocol: 1. Seed cancer cell lines (e.g., breast, lung, leukemia) in 96-well plates.2. Treat cells with a range of concentrations of this compound for 24, 48, and 72 hours.3. Assess cell viability using a colorimetric assay (e.g., MTT, MTS) or a fluorescence-based assay (e.g., CellTiter-Glo).4. Measure absorbance or luminescence using a plate reader.5. Calculate IC50 values for each cell line and time point. |
| Adenosine Deaminase (ADA) Stability Assay | To evaluate the resistance of this compound to enzymatic degradation by ADA. | Protocol: 1. Incubate this compound and a control (adenosine) with purified ADA in a suitable buffer.2. Collect aliquots at various time points.3. Stop the enzymatic reaction.4. Analyze the samples by HPLC to quantify the remaining substrate and the formation of the corresponding inosine (B1671953) analog.5. Determine the rate of degradation for each compound. |
| STING Activation Assay | To investigate the ability of this compound to activate the STING pathway. | Protocol: 1. Use a reporter cell line (e.g., THP1-Dual™) that expresses an IRF-inducible luciferase reporter.2. Treat cells with this compound, a positive control (e.g., cGAMP), and a negative control.3. After incubation, measure luciferase activity.4. An increase in luciferase activity indicates activation of the STING pathway. |
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutics. Based on a thorough comparative analysis of related adenosine analogs, we have identified several high-potential therapeutic targets, including adenosine receptors, key enzymes in nucleotide metabolism, and components of the innate immune system. The proposed experimental framework provides a clear path for the systematic evaluation of this compound's biological activity and mechanism of action. Future research should focus on synthesizing this compound and its derivatives for in-depth pharmacological characterization. A comprehensive understanding of its structure-activity relationships will be crucial for optimizing its therapeutic potential and advancing it toward clinical development. The dual potential for direct cellular effects and immunomodulation makes this compound a particularly exciting candidate for further investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. N6-Methyladenosine modification: a novel pharmacological target for anti-cancer drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of adenosine analogues and conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N6-methyladenosine (m6A) is an endogenous A3 adenosine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N6-Methyladenosine - Wikipedia [en.wikipedia.org]
- 6. Research Progress of N6-Methyladenosine in the Cardiovascular System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Arabinose- and xylose-modified analogs of 2′,3′-cGAMP act as STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ribose-modified adenosine analogues as adenosine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ribose-modified nucleosides as ligands for adenosine receptors: synthesis, conformational analysis, and biological evaluation of 1'-C-methyl adenosine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adenosine A1 receptor agonist, N6-cyclohexyladenosine, protects myelin and induces remyelination in an experimental model of rat optic chiasm demyelination; electrophysiological and histopathological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. LSU Health Digital Scholar - Medical Student Research Poster Symposium: Adenosine analogs have a dual immunomodulatory and antiviral function and are potential therapeutic agents against SARS-CoV-2 [digitalscholar.lsuhsc.edu]
N6-Methyl-xylo-adenosine: A Preliminary Technical Guide for Researchers
Disclaimer: This document provides a summary of the currently available information on N6-Methyl-xylo-adenosine. A comprehensive review of scientific literature reveals a significant scarcity of published research specifically detailing the biological effects of this compound. Therefore, this guide serves as a foundational resource for researchers, scientists, and drug development professionals, offering a framework for future investigation based on the properties of related adenosine (B11128) analogs.
Introduction
This compound is a synthetic nucleoside analog characterized by a methyl group at the N6 position of the adenine (B156593) base and a xylose sugar moiety.[1][2] Its structural similarity to adenosine suggests potential biological activity, positioning it as a compound of interest for therapeutic research.[3] However, it is crucial to distinguish this compound from the extensively studied N6-methyladenosine (m6A), which is the most abundant internal modification of messenger RNA (mRNA) in eukaryotes and plays a critical role in regulating gene expression.[1][4] The vast majority of literature on "N6-methyladenosine" in the context of disease refers to the m6A RNA modification, not the xylo-adenosine analog.[1]
This guide will synthesize the limited available data on this compound, present hypothesized signaling pathways based on its classification as an adenosine analog, and propose a general experimental framework for its characterization.
Physicochemical Properties
The fundamental properties of this compound are compiled from various chemical supplier databases and foundational literature.[2][]
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅N₅O₄ | [] |
| Molecular Weight | 281.27 g/mol | [] |
| CAS Number | 65494-95-3 | [] |
| IUPAC Name | (2R,3R,4R,5R)-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol | [] |
| Synonyms | 9-β-D-xylofuranosyl-N6-methyladenine, NSC 97113 | [] |
| Predicted Boiling Point | 649.1±65.0°C | [] |
| Predicted Density | 1.85±0.1 g/cm³ | [] |
| Purity | ≥95% | [] |
| Appearance | Solid | [2] |
Hypothesized Biological Activity and Signaling Pathways
As an adenosine analog, this compound is broadly categorized with compounds that have been investigated as smooth muscle vasodilators and for their potential to inhibit cancer progression.[3] The biological effects of adenosine are mediated through four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[6][7] These receptors are coupled to different G proteins and modulate intracellular signaling cascades, primarily by influencing adenylyl cyclase activity and cyclic AMP (cAMP) levels.[6]
Adenosine Receptor Signaling
The potential signaling pathways that this compound could modulate, assuming it interacts with adenosine receptors, are outlined below.
-
A1 and A3 Receptor Pathways: Activation of these receptors typically involves coupling to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[6] Some studies also indicate that A1 and A3 receptors can couple to Gαq to activate the phospholipase C (PLC) pathway.[8]
-
A2A and A2B Receptor Pathways: These receptors are generally coupled to Gαs proteins, which stimulate adenylyl cyclase, resulting in an increase in intracellular cAMP.[6] The A2B receptor has also been shown to couple to Gαq, activating the PLC pathway.[8]
Proposed Experimental Workflow for Characterization
Due to the lack of specific published studies on this compound, a structured experimental approach is required to elucidate its biological activity. The following workflow represents a general framework for the initial characterization of a novel adenosine analog.
Detailed Methodologies for Key Experiments
The following are generalized protocols that can be adapted for the study of this compound.
1. Receptor Binding Assays:
-
Objective: To determine the binding affinity and selectivity of this compound for the four adenosine receptor subtypes (A1, A2A, A2B, A3).
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing each of the human adenosine receptor subtypes.
-
Radioligand Binding: Perform competitive binding assays using a known radiolabeled ligand for each receptor subtype (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A, etc.).
-
Incubation: Incubate the membranes with the radioligand and varying concentrations of this compound.
-
Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the Ki (inhibitory constant) values by non-linear regression analysis of the competition curves.
-
2. cAMP Functional Assays:
-
Objective: To determine the functional activity of this compound at adenosine receptors by measuring its effect on cAMP levels.
-
Methodology:
-
Cell Culture: Use cell lines expressing the adenosine receptor subtypes of interest (e.g., CHO or HEK293 cells).
-
Cell Treatment: Treat the cells with varying concentrations of this compound. For A1/A3 receptors, pre-treat with forskolin (B1673556) to stimulate adenylyl cyclase.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
-
Data Analysis: Generate dose-response curves to determine the EC50 (half-maximal effective concentration) for agonists or IC50 (half-maximal inhibitory concentration) for antagonists.
-
3. Cell Proliferation/Cytotoxicity Assays:
-
Objective: To evaluate the effect of this compound on the viability and proliferation of various cell lines, particularly cancer cell lines.
-
Methodology:
-
Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).
-
Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay such as MTT, MTS, or resazurin-based assays.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
-
Future Directions and Conclusion
The preliminary nature of the available data on this compound underscores the need for foundational research to uncover its biological role and therapeutic potential. The primary distinction of this compound from the well-characterized m6A RNA modification must be a guiding principle in future studies to avoid misinterpretation of results.
The proposed experimental workflow provides a roadmap for researchers to systematically investigate the pharmacology of this compound. By first establishing its binding profile and functional activity at adenosine receptors, and subsequently exploring its effects in cellular models of disease, the scientific community can begin to build a comprehensive understanding of this novel compound. Such studies are essential to validate the hypothesized roles of this compound in physiology and disease and to determine its potential as a lead compound for drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. N6-Methyladenosine - Wikipedia [en.wikipedia.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for N6-Methyl-xylo-adenosine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: It is important to note that direct experimental data on N6-Methyl-xylo-adenosine is limited in publicly available literature.[1][2] This document provides a comprehensive framework for its investigation based on the known biological activities of related adenosine (B11128) analogs and the well-documented roles of N6-methyladenosine (m6A) RNA modification.[1][2] The protocols and potential effects described herein are intended to serve as a foundational resource for initiating research on this compound.
Introduction
This compound is a synthetic adenosine analog characterized by a methyl group at the N6 position of the adenine (B156593) base and a xylose sugar moiety.[2] While structurally similar to the ubiquitous N6-methyladenosine (m6A), a critical epitranscriptomic marker, this compound is a distinct chemical entity.[2] Adenosine analogs are a class of compounds known to have a wide range of biological activities, including acting as smooth muscle vasodilators and inhibiting cancer progression.[3] This document outlines potential applications, hypothesized mechanisms of action, and detailed experimental protocols for the systematic evaluation of this compound.
Hypothesized Biological Activities and Potential Applications
Based on the activities of similar adenosine analogs, this compound is hypothesized to have potential therapeutic applications in several areas:
-
Oncology: As a nucleoside analog, it may interfere with DNA and RNA synthesis, thereby inhibiting the proliferation of cancer cells.[4] It could also potentially modulate key signaling pathways involved in cancer development, such as the PI3K-AKT, NF-κB, Wnt/β-catenin, and MAPK/ERK pathways.[1]
-
Virology: Some adenosine analogs exhibit antiviral properties.[1] this compound may act as a viral polymerase chain terminator or modulate the m6A RNA pathway, which is crucial for the lifecycle of many viruses.[5]
-
Cardiovascular Disease: Adenosine analogs are known to act as smooth muscle vasodilators, suggesting a potential role in cardiovascular applications.[3]
-
Immunomodulation: Given the role of adenosine signaling in inflammation, this compound could potentially have immunomodulatory effects.[1]
Data Presentation: Templates for Quantitative Analysis
The following tables are provided as templates for organizing and presenting quantitative data obtained from the experimental protocols outlined below.
Table 1: In Vitro Cytotoxicity Data
| Cell Line | Compound | CC50 (µM) | 95% Confidence Interval |
| (e.g., HeLa) | This compound | ||
| (e.g., A549) | This compound | ||
| (e.g., HepG2) | This compound |
CC50: 50% cytotoxic concentration.
Table 2: In Vitro Antiviral Activity Data
| Virus | Cell Line | Compound | EC50 (µM) | 95% Confidence Interval | Selectivity Index (SI = CC50/EC50) |
| (e.g., Influenza A) | (e.g., MDCK) | This compound | |||
| (e.g., HIV-1) | (e.g., MT-4) | This compound | |||
| (e.g., Zika Virus) | (e.g., Vero) | This compound |
EC50: 50% effective concentration.
Table 3: Summary of Effects on Signaling Pathway Protein Phosphorylation
| Signaling Pathway | Protein | Treatment | Fold Change in Phosphorylation (vs. Control) | p-value |
| PI3K-AKT | AKT (Ser473) | This compound (10 µM) | ||
| MAPK/ERK | ERK1/2 (Thr202/Tyr204) | This compound (10 µM) |
Experimental Protocols
The following are detailed protocols that can be adapted for the investigation of this compound.
Protocol 1: In Vitro Cytotoxicity Assay (CC50 Determination)
Objective: To determine the concentration of this compound that reduces the viability of a cell line by 50%.
Materials:
-
Selected cancer or host cell lines
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Plate reader
Methodology:
-
Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control with medium alone.
-
Incubate for 48-72 hours (the duration should match the intended antiviral or anti-cancer assay).
-
Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[5]
Protocol 2: In Vitro Antiviral Assay (EC50 Determination)
Objective: To determine the concentration of this compound that inhibits viral replication by 50%.
Materials:
-
Host cell line permissive to the virus of interest
-
Virus stock with a known titer
-
This compound
-
96-well cell culture plates
-
Method for quantifying viral replication (e.g., plaque assay, qPCR for viral genomes, or ELISA for viral antigens)
Methodology:
-
Seed host cells in a 96-well plate and incubate to form a confluent monolayer.
-
Prepare serial dilutions of this compound in infection medium.
-
Pre-treat the cells with the compound dilutions for a specified time (e.g., 2 hours).
-
Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
After the infection period, remove the virus inoculum and add fresh medium containing the corresponding dilutions of the compound.
-
Incubate for a period sufficient for viral replication (e.g., 24-72 hours).
-
Quantify the extent of viral replication using an appropriate method.
-
Calculate the EC50 value by plotting the percentage of viral inhibition against the compound concentration.[5]
Protocol 3: Western Blot for Signaling Pathway Activation
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in signaling pathways.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Primary antibodies (e.g., against p-AKT, AKT, p-ERK, ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Methodology:
-
Treat cells with this compound at the desired concentration for a specified time. Include an untreated control.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of the target signaling proteins.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities.[1]
-
Normalize the phosphorylated protein levels to the total protein levels.
Visualizations: Signaling Pathways and Workflows
Caption: Hypothesized anticancer mechanisms of this compound.
Caption: Workflow for preclinical evaluation of antiviral compounds.
Caption: In vitro investigation of cellular effects of this compound.
References
Investigating N6-Methyl-xylo-adenosine In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The scientific literature on the specific in vitro applications and mechanisms of N6-Methyl-xylo-adenosine is currently limited. Much of the available information pertains to the broader class of nucleoside analogs or the closely related but distinct molecule, N6-methyladenosine (m6A), an RNA modification. These application notes and protocols are therefore intended as a foundational guide for researchers initiating studies on this compound, providing a general framework for its investigation rather than a summary of established data.
Introduction
This compound is a synthetic adenosine (B11128) analog distinguished by a methyl group at the N6 position of the adenine (B156593) base and a xylose sugar moiety instead of the more common ribose.[1][2] As a nucleoside analog, it belongs to a class of compounds known to interfere with cellular processes, with some members developed as successful anticancer and antiviral drugs.[1] While its specific biological activities are not well-documented, its structural similarity to adenosine suggests potential as a modulator of various physiological processes, including potential roles as a smooth muscle vasodilator and an inhibitor of cancer progression.[3][4]
It is critical to differentiate this compound, a specific chemical compound, from N6-methyladenosine (m6A), which is the most abundant internal modification of messenger RNA (mRNA) in eukaryotes and a key regulator of gene expression.[1] The vast majority of scientific literature mentioning "N6-methyladenosine" in the context of cancer refers to the m6A RNA modification.[1]
Hypothesized Mechanisms of Action
The precise mechanism of action for this compound has not been experimentally elucidated in publicly available literature.[2] However, based on its structure as a nucleoside analog, its biological effects in vitro are likely mediated through one or more of the following hypothetical pathways:
-
Incorporation into Nucleic Acids: Following cellular uptake, this compound may be phosphorylated by cellular kinases to its triphosphate form, which could then be incorporated into DNA or RNA, leading to chain termination or dysfunction.[2]
-
Enzyme Inhibition: It may act as a competitive inhibitor for enzymes involved in nucleoside metabolism, such as adenosine deaminase or kinases, thereby disrupting cellular homeostasis. A 1977 study noted its susceptibility to adenosine deaminase.[1]
-
Modulation of Adenosine Receptors: As an adenosine analog, it could potentially interact with adenosine receptors (A1, A2A, A2B, A3), which are G protein-coupled receptors involved in a wide range of signaling pathways.[5]
-
Interference with m6A Machinery: While distinct from m6A, it is conceivable that this compound could interact with the "writer," "eraser," or "reader" proteins that regulate m6A modifications on RNA, thereby indirectly affecting gene expression.[3]
General Experimental Workflow for In Vitro Investigation
Due to the lack of specific data, a general workflow for screening a novel compound like this compound in vitro is recommended.[1][6]
Figure 1. A general experimental workflow for the in vitro evaluation of this compound.
Experimental Protocols
The following are generalized protocols that can be adapted to study the in vitro effects of this compound. Optimization for specific cell lines and experimental questions is crucial.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic or cytostatic effects of this compound on a given cell line and to calculate the half-maximal inhibitory concentration (IC50).[3]
Materials:
-
Selected cell line(s)
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Methodology:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 µM to 100 µM.[3]
-
Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest drug concentration).
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of this compound on the expression or phosphorylation status of key proteins in a hypothesized signaling pathway (e.g., PI3K/Akt, MAPK/ERK).[3]
Materials:
-
Cell line(s)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at one or more concentrations (e.g., near the IC50 value) for a specified time.
-
Wash cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Potential Signaling Pathways to Investigate
Based on the known functions of adenosine analogs and the m6A pathway, the following signaling cascades are potential targets for this compound.[3]
Figure 2. Hypothesized signaling pathways potentially modulated by this compound.
Data Presentation
As no specific quantitative data for this compound is currently available in the literature, the following tables are provided as templates for researchers to structure their findings.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Tissue of Origin | IC50 (µM) after 48h | IC50 (µM) after 72h |
| e.g., MCF-7 | Breast Cancer | Data to be generated | Data to be generated |
| e.g., A549 | Lung Cancer | Data to be generated | Data to be generated |
| e.g., HDF | Normal Fibroblast | Data to be generated | Data to be generated |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| e.g., HeLa | Vehicle Control | Data to be generated | Data to be generated | Data to be generated |
| This compound (IC50) | Data to be generated | Data to be generated | Data to be generated |
Conclusion
This compound is a synthetic nucleoside analog with a currently uncharacterized in vitro profile. The protocols and frameworks provided here offer a starting point for its systematic investigation. Researchers are encouraged to explore its effects on cell viability, proliferation, and key signaling pathways, while being mindful of its distinction from the RNA modification m6A. Such studies will be crucial in elucidating the potential therapeutic applications of this compound.
References
Application Notes and Protocols for N6-Methyl-xylo-adenosine Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on N6-Methyl-xylo-adenosine is limited in publicly available literature.[1][2][3] The following application notes and protocols are based on the general principles of studying nucleoside analogs and the known activities of the related, but distinct, molecule N6-methyladenosine (m6A).[2] This document is intended to serve as a foundational guide for researchers initiating studies on this compound.
Introduction
This compound is a synthetic adenosine (B11128) analog characterized by a xylose sugar moiety.[1] It belongs to the class of nucleoside analogs, which are compounds that can interfere with cellular processes and have been investigated for their potential as anticancer and antiviral agents.[1] It is critical to distinguish this compound from N6-methyladenosine (m6A), which is the most abundant internal modification of messenger RNA (mRNA) in eukaryotes and plays a significant role in gene expression regulation.[1][4][5]
While the specific mechanism of action for this compound is not well-documented, as an adenosine analog, it may potentially interact with adenosine receptors or other cellular pathways that recognize adenosine.[6][7] This document provides a framework for the investigation of this compound in a cell culture setting.
Hypothetical Data Presentation
Due to the lack of specific published data for this compound, the following tables are presented as templates for researchers to organize their experimental findings. These tables illustrate the types of quantitative data that should be generated.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hrs) | IC50 (µM) |
| MCF-7 | Breast Cancer | 72 | Data to be determined |
| A549 | Lung Cancer | 72 | Data to be determined |
| HeLa | Cervical Cancer | 72 | Data to be determined |
| Jurkat | T-cell Leukemia | 48 | Data to be determined |
Table 2: Hypothetical Effect of this compound on Cell Cycle Distribution in a Cancer Cell Line
| Treatment | Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 0 | Data to be determined | Data to be determined | Data to be determined |
| This compound | 10 | Data to be determined | Data to be determined | Data to be determined |
| This compound | 50 | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
The following are generalized protocols that can be adapted to study the effects of this compound.
Protocol 1: Cell Viability and Proliferation Assay
Objective: To determine the cytotoxic and cytostatic effects of this compound on a panel of cell lines.
Materials:
-
Selected cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound (stock solution in DMSO or other suitable solvent)
-
MTT or PrestoBlue reagent
-
Plate reader
Methodology:
-
Seed cells in 96-well plates at an appropriate density for logarithmic growth over the assay period.
-
Allow cells to adhere and recover for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM.[2]
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assess cell viability using an MTT or PrestoBlue assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the log concentration of this compound.
Protocol 2: Western Blot Analysis of Signaling Pathway Modulation
Objective: To investigate the effect of this compound on key proteins in signaling pathways potentially modulated by adenosine analogs (e.g., PI3K/Akt, MAPK/ERK).
Materials:
-
Selected cell line
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a hypothetical mechanism of action for an adenosine analog and a general experimental workflow for its evaluation.
Caption: Hypothetical signaling pathway for this compound.
Caption: General experimental workflow for evaluating this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Role of N6-methyladenosine modification in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N6-Methyladenosine - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Detection of N6-Methyl-xylo-adenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-Methyl-xylo-adenosine is an adenosine (B11128) analog with potential therapeutic applications, including roles as a smooth muscle vasodilator and an inhibitor of cancer progression.[1][2] As a structural analog of the well-studied N6-methyladenosine (m6A), a prevalent and functionally significant RNA modification, the development of robust analytical methods for this compound is crucial for pharmacokinetic studies, mechanism of action investigations, and drug development.[3][4][5][6]
Direct experimental data on the detection of this compound is limited in publicly available literature.[2] Therefore, these application notes provide a comprehensive framework for the detection and quantification of this compound based on established and validated methods for the closely related molecule, N6-methyladenosine (m6A). The protocols provided herein are intended to serve as a strong foundational resource for researchers initiating studies on this compound and will require validation for specific matrices and applications.
The primary recommended methods for the sensitive and specific detection of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and competitive enzyme-linked immunosorbent assay (ELISA).
Quantitative Data Summary
The following tables summarize the performance characteristics of analytical methods developed for the analogous molecule, N6-methyladenosine (m6A). These values can be considered as target performance metrics for the adapted this compound detection methods.
Table 1: Performance of Immunoassay-Based Detection of m6A
| Parameter | Value | Method | Reference |
| Linear Range | 0.2 - 500 nM | Electrochemical Immunosensor | [7] |
| Limit of Detection (LOD) | 0.078 nM | Electrochemical Immunosensor | [7] |
Table 2: Performance of LC-MS/MS-Based Detection of m6A
| Parameter | Value | Method | Reference |
| Calibration Curve Range | 0.5 - 50 µg/L | LC-MS | [8] |
| Lower Limit of Quantification (LLOQ) | Not Specified | HILIC-MS/MS | [9] |
Experimental Protocols
Protocol 1: Quantification of this compound in Biological Samples (e.g., Plasma, Cell Lysates) by LC-MS/MS
This protocol is adapted from established methods for m6A quantification.[3][5][8][9] It involves the enzymatic digestion of RNA to release individual nucleosides, followed by separation and detection using LC-MS/MS.
Materials:
-
This compound analytical standard
-
Internal Standard (e.g., 15N5-N6-Methyl-xylo-adenosine, if available, or a structural analog)
-
RNA extraction kit (e.g., TRIzol, PureLink RNA Mini Kit)
-
Nuclease P1
-
Bacterial Alkaline Phosphatase
-
Acetonitrile (LC-MS grade)
-
Acetic acid
-
Water (LC-MS grade)
-
0.22 µm syringe filters
Procedure:
-
RNA Extraction:
-
Extract total RNA from the biological sample using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
-
Enzymatic Digestion of RNA to Nucleosides:
-
In a microcentrifuge tube, combine 1-5 µg of total RNA with Nuclease P1 in the recommended buffer.
-
Incubate at 37°C for 2 hours.
-
Add Bacterial Alkaline Phosphatase and the corresponding buffer.
-
Incubate at 37°C for an additional 2 hours.
-
Spike in the internal standard.
-
Centrifuge the sample to pellet any precipitates.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions (adapted from HILIC method[9]):
-
Column: A suitable Hydrophilic Interaction Liquid Chromatography (HILIC) column.
-
Mobile Phase A: Water with 10 mM ammonium acetate and 0.2% acetic acid.
-
Mobile Phase B: Acetonitrile with 2 mM ammonium acetate and 0.2% acetic acid.
-
Gradient:
-
0-3 min: 95% to 94% B
-
3-3.5 min: 94% to 60% B
-
3.5-5.5 min: Hold at 60% B
-
5.5-6 min: 60% to 94% B
-
6-12.5 min: Hold at 94% B
-
-
Flow Rate: As recommended for the column.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These need to be determined by infusing the this compound standard. Based on its molecular weight of 281.27 g/mol , the precursor ion ([M+H]+) will be m/z 282.3. The product ions will be characteristic fragments (e.g., the methylated adenine (B156593) base). A hypothetical transition would be 282.3 -> 150.1 (corresponding to the protonated N6-methyladenine fragment).
-
-
-
Quantification:
-
Generate a calibration curve using the analytical standard of this compound.
-
Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Protocol 2: Development of a Competitive ELISA for this compound
This protocol outlines the steps to develop a competitive ELISA. A key prerequisite is the availability of a specific monoclonal or polyclonal antibody that recognizes this compound.
Materials:
-
Anti-N6-Methyl-xylo-adenosine antibody (to be developed and validated).
-
This compound-HRP conjugate (or other enzyme conjugate).
-
96-well microtiter plates.
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Blocking buffer (e.g., PBS with 1% BSA).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
TMB substrate.
-
Stop solution (e.g., 2 M H2SO4).
-
This compound standard.
Procedure:
-
Plate Coating:
-
Dilute the anti-N6-Methyl-xylo-adenosine antibody in coating buffer.
-
Add 100 µL of the diluted antibody to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare a series of this compound standards of known concentrations.
-
In a separate plate or tubes, pre-incubate 50 µL of the standard or sample with 50 µL of the this compound-HRP conjugate for 30 minutes.
-
Transfer 100 µL of the pre-incubated mixture to the antibody-coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark for 15-30 minutes.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
The signal is inversely proportional to the amount of this compound in the sample.
-
Generate a standard curve by plotting the absorbance against the logarithm of the standard concentration.
-
Determine the concentration of this compound in the samples from the standard curve.
-
Visualizations
Caption: General experimental workflow for the detection of this compound.
Caption: Logical relationship for adapting analytical methods from m6A to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Liquid Chromatography-Mass Spectrometry for Analysis of RNA Adenosine Methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis approaches for the identification and prediction of N6-methyladenosine sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid Chromatography-Mass Spectrometry for Analysis of RNA Adenosine Methylation | Springer Nature Experiments [experiments.springernature.com]
- 6. Detection of N6‑methyladenosine modification residues (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrochemical immunosensor for N6-methyladenosine detection in human cell lines based on biotin-streptavidin system and silver-SiO2 signal amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 9. Frontiers | Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients [frontiersin.org]
Application Notes and Protocols for the Investigation of N6-Methyl-xylo-adenosine in Cancer Cell Line Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: A comprehensive review of scientific literature reveals a significant scarcity of published research specifically detailing the effects of N6-Methyl-xylo-adenosine on cancer cell lines.[1][2] The information presented here is, therefore, a generalized framework based on the study of other adenosine (B11128) analogs and is intended to guide the initial investigation of this compound. It is crucial to distinguish this compound, a synthetic adenosine analog, from the well-researched RNA modification N6-methyladenosine (m6A).[1]
Introduction
This compound is an adenosine analog with potential therapeutic applications.[3] Adenosine analogs have been shown to inhibit cancer progression, making this compound a compound of interest for oncological research.[3] These application notes provide a general workflow and protocols for the initial screening and mechanistic evaluation of this compound in cancer cell line models.
Data Presentation: Hypothetical Data Structure
As no specific quantitative data for this compound is publicly available, the following tables illustrate how results could be structured for clarity and comparison.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| MCF-7 | Breast Adenocarcinoma | Data to be determined |
| A549 | Lung Carcinoma | Data to be determined |
| HCT116 | Colorectal Carcinoma | Data to be determined |
| HeLa | Cervical Cancer | Data to be determined |
Table 2: Effect of this compound on Apoptosis and Cell Cycle Distribution
| Cell Line | Treatment (IC50) | Apoptotic Cells (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| MCF-7 | Vehicle Control | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined | |
| A549 | Vehicle Control | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
Compound Preparation and Handling
-
Reconstitution: Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in the appropriate cell culture medium. The final DMSO concentration in the culture should not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the cells for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression model to calculate the IC50 value.
Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Plate cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol determines the effect of the compound on cell cycle progression.
-
Cell Seeding and Treatment: Plate cells and treat with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: General experimental workflow for this compound.
Caption: Hypothetical signaling pathway for investigation.
Caption: Logical progression of the in vitro investigation.
References
Application Notes and Protocols: N6-Methyl-xylo-adenosine for Smooth Muscle Relaxation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-Methyl-xylo-adenosine is an analog of the endogenous nucleoside adenosine (B11128). Adenosine and its analogs are known to be potent modulators of smooth muscle tone, often inducing relaxation and vasodilation.[1] This has led to their investigation as potential therapeutic agents for conditions associated with smooth muscle hypercontractility, such as hypertension and asthma. The biological effects of adenosine analogs are mediated through their interaction with four subtypes of G-protein coupled adenosine receptors: A1, A2A, A2B, and A3. The activation of these receptors on smooth muscle cells initiates intracellular signaling cascades that ultimately lead to a decrease in cytosolic calcium concentration and subsequent muscle relaxation. This document provides detailed protocols and application notes for the use of this compound in smooth muscle relaxation assays.
While direct experimental data on this compound is limited in publicly available literature, these notes provide a framework based on the well-documented activities of other adenosine analogs.[2] The protocols described herein are intended to serve as a foundational resource for researchers initiating studies on this compound.
Putative Mechanism of Action
The relaxant effect of adenosine analogs on smooth muscle is primarily mediated by the activation of A2A and A2B adenosine receptors, which are coupled to the Gs-protein.[3] Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, leading to:
-
Inhibition of myosin light chain kinase (MLCK), the enzyme responsible for phosphorylating myosin and enabling contraction.
-
Enhanced sequestration of intracellular calcium into the sarcoplasmic reticulum.
-
Opening of potassium channels, leading to hyperpolarization of the cell membrane, which further reduces calcium influx.
Conversely, A1 and A3 receptors are typically coupled to Gi-proteins, which inhibit adenylyl cyclase, or to Gq-proteins, which activate the phospholipase C pathway. Depending on the specific smooth muscle tissue and the receptor subtype expression, activation of A1 receptors can sometimes lead to contraction.[4]
Data Presentation
Due to the limited availability of specific quantitative data for this compound in smooth muscle relaxation assays, the following table is presented as a template for data organization. Researchers are encouraged to populate this table with their own experimental findings.
| Parameter | Value | Tissue/Cell Line | Receptor Subtype | Reference |
| EC50 (Relaxation) | TBD | e.g., Porcine Coronary Artery | TBD | (Your Data) |
| IC50 (Contraction) | TBD | e.g., Pre-contracted Aortic Rings | TBD | (Your Data) |
| Ki (Binding Affinity) | TBD | e.g., HEK293 cells expressing human A1 receptor | A1 | (Your Data) |
| Ki (Binding Affinity) | TBD | e.g., HEK293 cells expressing human A2A receptor | A2A | (Your Data) |
| Ki (Binding Affinity) | TBD | e.g., HEK293 cells expressing human A2B receptor | A2B | (Your Data) |
| Ki (Binding Affinity) | TBD | e.g., HEK293 cells expressing human A3 receptor | A3 | (Your Data) |
TBD: To Be Determined
Experimental Protocols
Protocol 1: Isolated Tissue Bath Assay for Smooth Muscle Relaxation
This protocol describes a common method for assessing the relaxant effects of this compound on isolated smooth muscle tissue, such as aortic rings or tracheal strips.
Materials:
-
This compound
-
Isolated smooth muscle tissue (e.g., rat aorta, guinea pig trachea)
-
Krebs-Henseleit solution (or other appropriate physiological salt solution)
-
Contractile agents (e.g., Phenylephrine, KCl, Histamine)
-
Isolated tissue bath system with force transducer and data acquisition software
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Standard laboratory glassware and equipment
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved institutional guidelines.
-
Carefully dissect the desired smooth muscle tissue (e.g., thoracic aorta).
-
Immediately place the tissue in ice-cold Krebs-Henseleit solution.
-
Under a dissecting microscope, remove excess connective and adipose tissue.
-
Cut the tissue into rings of appropriate size (e.g., 2-3 mm for aortic rings).
-
Suspend the tissue rings between two hooks in the tissue bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
-
Equilibration and Viability Check:
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 grams, determined empirically for the specific tissue).
-
During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
-
After equilibration, induce a contraction with a high concentration of a contractile agent (e.g., 60 mM KCl) to check for tissue viability.
-
Wash the tissues and allow them to return to baseline.
-
-
Experimental Protocol:
-
Pre-contract the tissues with a sub-maximal concentration of a contractile agent (e.g., 1 µM Phenylephrine for aortic rings).
-
Once the contraction has reached a stable plateau, add this compound in a cumulative, concentration-dependent manner (e.g., from 1 nM to 100 µM).
-
Allow the tissue to respond to each concentration until a stable relaxation is observed before adding the next concentration.
-
Record the changes in tension using the data acquisition system.
-
-
Data Analysis:
-
Express the relaxation at each concentration of this compound as a percentage of the pre-contraction induced by the contractile agent.
-
Plot the concentration-response curve (percentage relaxation vs. log concentration of this compound).
-
Calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation) using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Protocol 2: Adenosine Receptor Binding Assay
This protocol can be used to determine the binding affinity of this compound for different adenosine receptor subtypes.
Materials:
-
Cell membranes from cell lines stably expressing a single human adenosine receptor subtype (A1, A2A, A2B, or A3).
-
A suitable radioligand for each receptor subtype (e.g., [3H]DPCPX for A1, [3H]CGS21680 for A2A).
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).
-
Adenosine deaminase (to remove endogenous adenosine).
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, combine the cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of a non-labeled antagonist (for non-specific binding), or the serially diluted this compound.
-
Incubate the plate for a defined period (e.g., 60 minutes at room temperature) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester and wash with ice-cold buffer to separate bound from free radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
References
Quantifying the Cellular Entry of N6-Methyl-xylo-adenosine: An Application Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-Methyl-xylo-adenosine is a synthetic adenosine (B11128) analog with potential therapeutic applications, including roles as a smooth muscle vasodilator and an inhibitor of cancer progression.[1][2] As a nucleoside analog, its efficacy is fundamentally dependent on its ability to enter target cells. This document provides a detailed guide for researchers interested in quantifying the cellular uptake of this compound. It is important to distinguish this compound from N6-methyladenosine (m6A), which is the most abundant internal modification of messenger RNA (mRNA) in eukaryotic cells.[3] While both are related to adenosine, this compound is a synthetic compound with a xylose sugar moiety, whereas m6A is an epigenetic marker.[3]
Due to a notable scarcity of published research specifically detailing the cellular uptake of this compound, the protocols and data presented here are based on established methodologies for other nucleoside analogs.[3][4] These application notes are intended to serve as a foundational resource for initiating studies in this area.
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Cytotoxicity Assay
Objective: To determine the cytotoxic and cytostatic effects of this compound on various cell lines. This provides an initial screening to identify relevant cell models and effective concentration ranges for uptake studies.
Methodology:
-
Cell Seeding: Seed cells in 96-well plates at a density appropriate for the specific cell line.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assessment: Assess cell viability using a standard method such as the MTT or PrestoBlue assay.
-
Data Analysis: Measure absorbance or fluorescence and calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Quantification of Cellular Uptake by LC-MS/MS
Objective: To directly measure the intracellular concentration of this compound over time. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying small molecules within complex biological matrices.[5]
Methodology:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with a defined concentration of this compound (e.g., the IC50 value determined in Protocol 1).
-
Incubate for various time points (e.g., 0, 5, 15, 30, 60, 120 minutes) to assess uptake kinetics.
-
-
Cell Lysis and Extraction:
-
At each time point, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular compound.
-
Lyse the cells using a suitable lysis buffer.
-
Perform a protein precipitation step (e.g., with cold acetonitrile) to separate the small molecule analyte from proteins.
-
Centrifuge and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method. This involves separating the compound on a liquid chromatography column and detecting it with a mass spectrometer.
-
Prepare a standard curve with known concentrations of this compound to enable absolute quantification.
-
-
Data Normalization:
-
Quantify the total protein concentration in each cell lysate to normalize the intracellular concentration of this compound to the amount of cellular protein.
-
Data Presentation
The following tables represent hypothetical data that could be generated from the described protocols.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| HeLa | Cervical Cancer | 15.2 |
| A549 | Lung Cancer | 28.5 |
| MCF-7 | Breast Cancer | 12.8 |
| HepG2 | Liver Cancer | 45.1 |
Table 2: Time-Dependent Cellular Uptake of this compound (15 µM) in MCF-7 Cells
| Time (minutes) | Intracellular Concentration (pmol/mg protein) |
| 0 | 0 |
| 5 | 25.3 |
| 15 | 68.1 |
| 30 | 110.5 |
| 60 | 152.7 |
| 120 | 165.4 |
Visualizing Workflows and Pathways
To facilitate a clear understanding of the experimental processes and potential cellular mechanisms, the following diagrams are provided.
Caption: Experimental workflow for quantifying this compound cellular uptake.
Nucleoside analogs are known to be transported into cells via specific transporter proteins. While the specific transporters for this compound have not been identified, the general mechanism can be depicted.
Caption: General mechanism of nucleoside analog cellular uptake and action.
Conclusion
The provided application notes and protocols offer a comprehensive framework for researchers to begin quantifying the cellular uptake of this compound. By employing these established methodologies, valuable data on the compound's bioavailability and cellular kinetics can be generated, which is a critical step in its development as a potential therapeutic agent. Future studies should focus on identifying the specific transporters involved in its uptake and elucidating its downstream metabolic fate and mechanisms of action.
References
Application Notes and Protocols: N6-Methyl-xylo-adenosine Dose-Response Curve Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-Methyl-xylo-adenosine is a synthetic analog of the endogenous nucleoside adenosine (B11128).[1][2][3] Adenosine analogs are a class of compounds with significant therapeutic potential, demonstrating activities such as vasodilation and inhibition of cancer cell progression.[3][4] this compound's structural similarity to adenosine suggests it may interact with key biological pathways, including adenosine receptor signaling and potentially the N6-methyladenosine (m6A) RNA modification machinery.[1][4]
These application notes provide a comprehensive framework for characterizing the dose-dependent effects of this compound. Due to the limited availability of specific pharmacological data for this compound, the following protocols are based on established methodologies for evaluating novel adenosine receptor ligands and other nucleoside analogs.[1][2] This document serves as a template for researchers to generate and analyze data for this compound.
Potential Signaling Pathways
Based on its structural characteristics, this compound may modulate cellular functions through two primary, hypothesized pathways:
-
Adenosine Receptor Signaling: As an adenosine analog, this compound is predicted to interact with the four subtypes of adenosine receptors (A1, A2A, A2B, and A3). These G protein-coupled receptors (GPCRs) play crucial roles in various physiological processes.[1] A1 and A3 receptors typically couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP). Conversely, A2A and A2B receptors usually couple to Gαs proteins, stimulating adenylyl cyclase and increasing cAMP levels.
References
Application Notes and Protocols for Studying N6-Methyl-xylo-adenosine (m6XyloA) Binding
Audience: Researchers, scientists, and drug development professionals.
Introduction to N6-Methyl-xylo-adenosine (m6XyloA)
This compound (m6XyloA) is a synthetic adenosine (B11128) analog characterized by two key modifications: a methyl group at the N6 position of the adenine (B156593) base and the replacement of the natural D-ribose sugar with D-xylose. While the N6-methylation is a well-known epigenetic and epitranscriptomic mark (as N6-methyladenosine, or m6A), the xylose sugar modification alters the stereochemistry at the 3'-position, which can significantly influence molecular recognition by proteins and nucleic acids.
Direct experimental data on the binding partners and biological functions of m6XyloA are limited in public literature.[1] However, its structural similarity to m6A—a critical regulator of RNA metabolism recognized by a host of "reader" proteins—suggests that m6XyloA may act as a valuable chemical probe, inhibitor, or modulator of these pathways.[2][3] Adenosine analogs are also known to act as vasodilators and may inhibit cancer progression.[1][4]
These application notes provide a comprehensive overview of modern biophysical techniques and detailed protocols to identify and characterize the binding interactions of m6XyloA with target macromolecules, primarily proteins. The methodologies described are standard in drug discovery and molecular biology for quantifying binding affinity, kinetics, and thermodynamics.[5][][7]
Overview of Key Binding Assay Technologies
Several powerful biophysical techniques can be employed to study the interaction between a small molecule like m6XyloA and its potential protein targets. These methods are generally label-free and provide quantitative data on binding parameters.[8]
-
Surface Plasmon Resonance (SPR): A real-time, label-free optical technique that measures changes in refractive index upon binding.[9][10][11] A protein of interest (ligand) is immobilized on a sensor chip, and the small molecule (analyte) flows over the surface. SPR is the gold standard for determining binding kinetics (association rate, k_on; dissociation rate, k_off) and affinity (dissociation constant, K_D).[7][11]
-
Biolayer Interferometry (BLI): Similar to SPR, BLI is an optical biosensing method that measures binding events in real-time.[12] One molecule is immobilized on a fiber optic biosensor, and binding to a partner in solution causes a wavelength shift in the reflected light, which is proportional to the bound mass.[12] It is well-suited for quantifying protein-protein and protein-small molecule interactions and can be used to study how small molecule inhibitors affect larger complex formations.[13][14][15]
-
Isothermal Titration Calorimetry (ITC): Considered the gold standard for thermodynamic characterization, ITC directly measures the heat released or absorbed during a binding event.[16][17][18] By titrating the small molecule into a solution containing the protein, ITC can determine the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) from a single experiment, providing a complete thermodynamic profile of the interaction.[][16]
-
Electrophoretic Mobility Shift Assay (EMSA): Primarily used for protein-nucleic acid interactions, EMSA detects binding based on the reduced migration speed of a nucleic acid-protein complex through a non-denaturing gel compared to the free nucleic acid.[19][20][21][22] This technique could be adapted to study m6XyloA if it were incorporated into an RNA aptamer or oligonucleotide that is being tested for binding to a specific protein.
Quantitative Data Summary
As of this writing, specific binding affinities for this compound with specific protein targets are not widely available in peer-reviewed literature. The table below is provided as a template for researchers to populate with their own experimental data generated using the protocols outlined in this document. For context, binding affinities for the natural m6A modification with its reader proteins typically range from low to mid-micromolar.
| Target Protein | Interacting Molecule | Technique | Dissociation Constant (K_D) | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | Stoichiometry (n) | Enthalpy (ΔH) (kcal/mol) | Reference |
| e.g., YTHDF1 | m6XyloA | SPR | TBD | TBD | TBD | N/A | N/A | In-house |
| e.g., YTHDF1 | m6XyloA | ITC | TBD | N/A | N/A | TBD | TBD | In-house |
| e.g., METTL3 | m6XyloA | BLI | TBD | TBD | TBD | N/A | N/A | In-house |
TBD: To Be Determined; N/A: Not Applicable.
Experimental Workflows & Visualizations
The following diagrams illustrate generalized workflows for characterizing small molecule-protein interactions using the techniques described.
Caption: General workflow for characterizing m6XyloA-protein binding.
Caption: Simplified workflow for an SPR binding experiment.
Detailed Experimental Protocols
The following protocols are generalized and should be optimized for each specific protein-ligand system.
Protocol 1: Surface Plasmon Resonance (SPR)
This protocol outlines the steps to determine the binding kinetics and affinity of m6XyloA to a purified protein target.[9][10][23]
Materials:
-
SPR instrument (e.g., Biacore, Reichert)
-
Sensor Chip (e.g., CM5, a carboxymethylated dextran (B179266) surface)
-
Amine coupling kit (EDC, NHS, ethanolamine-HCl)
-
Immobilization buffer: 10 mM Sodium Acetate, pH 4.5 (or other optimized buffer)
-
Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). Add 1-5% DMSO if m6XyloA is dissolved in DMSO.
-
Purified target protein (≥95% purity) at 20-100 µg/mL in immobilization buffer.
-
m6XyloA stock solution (e.g., 10 mM in 100% DMSO).
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0).
Procedure:
-
System Priming: Prime the SPR instrument with running buffer until a stable baseline is achieved.
-
Sensor Surface Activation: Inject a 1:1 mixture of NHS/EDC over the desired flow cells for 7 minutes to activate the carboxyl groups on the sensor surface.
-
Protein Immobilization: Inject the purified target protein over the activated surface. The amount immobilized (measured in Response Units, RU) will depend on the molecular weights; for a small molecule analyte, aim for a higher surface density.
-
Surface Deactivation: Inject ethanolamine-HCl for 7 minutes to deactivate any remaining active esters. The flow cell used for this step will be the active surface, while an underivatized flow cell serves as a reference.
-
Kinetic Analysis: a. Prepare a serial dilution of m6XyloA in running buffer. A typical concentration range for an unknown interaction is 100 µM down to ~10 nM, including a zero-analyte (buffer only) injection for double referencing. b. Inject each concentration over the reference and active flow cells for a set time (e.g., 60-180 seconds) to monitor the association phase. c. Switch back to running buffer flow to monitor the dissociation phase (e.g., 120-600 seconds). d. After each cycle, inject the regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection. Test different regeneration solutions to find one that removes the analyte without denaturing the immobilized protein.
-
Data Analysis: a. Subtract the reference flow cell data from the active flow cell data. b. Subtract the "buffer only" injection data from the analyte injection curves (double referencing). c. Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to determine k_on, k_off, and K_D.
Protocol 2: Isothermal Titration Calorimetry (ITC)
This protocol describes how to measure the thermodynamic parameters of the m6XyloA-protein interaction.[16][24][25]
Materials:
-
Isothermal Titration Calorimeter
-
Purified target protein (≥95% purity)
-
m6XyloA
-
Dialysis buffer (e.g., 20 mM HEPES or Phosphate, 150 mM NaCl, pH 7.4).
-
Syringe and sample cell for the ITC instrument.
Procedure:
-
Sample Preparation (Critical Step): a. Dialyze the purified protein extensively against the chosen ITC buffer to minimize buffer mismatch effects. b. Dissolve the m6XyloA powder directly into the final dialysis buffer to create a concentrated stock solution. If DMSO is required for solubility, ensure the exact same concentration of DMSO is present in the protein solution in the cell. c. Degas both the protein and ligand solutions immediately before the experiment.
-
Concentration Determination: Accurately determine the concentration of both the protein and the m6XyloA stock solution.
-
Instrument Setup: a. Set the experimental temperature (e.g., 25 °C). b. Set the stirring speed (e.g., 750 rpm) and the reference power.
-
Loading the ITC: a. Load the protein solution into the sample cell (typically 200-300 µL). A common starting concentration is 10-50 µM. b. Load the m6XyloA solution into the injection syringe (typically 40-50 µL). The ligand concentration should be 10-20 times higher than the protein concentration (e.g., 200-1000 µM).
-
Titration Experiment: a. After thermal equilibration, perform an initial small injection (e.g., 0.4 µL) which is typically discarded during analysis. b. Proceed with a series of subsequent injections (e.g., 19 injections of 2 µL each) at set intervals (e.g., 150 seconds) to allow the signal to return to baseline.
-
Control Experiments: Perform a control titration by injecting the m6XyloA solution into buffer alone to measure the heat of dilution.
-
Data Analysis: a. Integrate the heat-flow peaks for each injection. b. Subtract the heat of dilution from the raw binding data. c. Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein. d. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine K_D, n, and ΔH. The binding free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K_A) = ΔH - TΔS, where K_A = 1/K_D.[16]
Protocol 3: Biolayer Interferometry (BLI)
This protocol provides a method for measuring the binding kinetics of m6XyloA to a protein, often used as an orthogonal validation for SPR.[12][13][14]
Materials:
-
BLI instrument (e.g., Octet)
-
Biosensors appropriate for the protein tag (e.g., Streptavidin (SA) for biotinylated proteins, Anti-GST for GST-tagged proteins).
-
96-well microplate.
-
Assay Buffer: Similar to SPR running buffer (e.g., HBS-EP+ with 1-5% DMSO if needed).
-
Purified, tagged target protein.
-
m6XyloA stock solution.
Procedure:
-
Plate Setup: a. Hydrate biosensors in assay buffer for at least 10 minutes in one column of the 96-well plate. b. In subsequent columns, add assay buffer for the baseline step. c. Add the purified, tagged protein (e.g., 10-20 µg/mL in assay buffer) for the immobilization/loading step. d. Add assay buffer for another baseline step after loading. e. Add serial dilutions of m6XyloA in assay buffer for the association step. Include a buffer-only well for reference. f. Add assay buffer for the dissociation step.
-
Experiment Execution: a. Baseline 1: Dip the hydrated biosensors into the assay buffer wells to establish an initial baseline (e.g., 60 seconds). b. Loading: Move the biosensors to the protein-containing wells to immobilize the target protein until a stable signal is achieved (e.g., 1-3 nm shift). c. Baseline 2: Move the loaded biosensors into assay buffer wells to establish a new baseline before association (e.g., 120 seconds). d. Association: Move the biosensors into the wells containing the m6XyloA serial dilutions to monitor binding (e.g., 180 seconds). e. Dissociation: Move the biosensors back into the assay buffer wells (from step 2c) to monitor dissociation (e.g., 300 seconds).
-
Data Analysis: a. Align the curves on the Y-axis to the baseline step before association. b. Subtract the reference curve (buffer-only) from the sample curves. c. Use the instrument's analysis software to fit the processed curves to a 1:1 binding model to determine k_on, k_off, and K_D.
References
- 1. benchchem.com [benchchem.com]
- 2. N6-Methyladenosine - Wikipedia [en.wikipedia.org]
- 3. N6-methyl-adenosine (m6A) in RNA: An Old Modification with A Novel Epigenetic Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. criver.com [criver.com]
- 8. Promega Corporation [worldwide.promega.com]
- 9. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 11. portlandpress.com [portlandpress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. escholarship.org [escholarship.org]
- 16. SSB Binding to ssDNA Using Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Electrophoretic mobility shift assays for RNA-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Video: Electrophoretic Mobility Shift Assay EMSA for the Study of RNA-Protein Interactions: The IRE/IRP Example [jove.com]
- 22. Electrophoretic Mobility Shift Assay (EMSA) for the Study of RNA-Protein Interactions: The IRE/IRP Example [jove.com]
- 23. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 24. researchgate.net [researchgate.net]
- 25. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N6-Methyl-xylo-adenosine in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on N6-Methyl-xylo-adenosine is limited in publicly available literature.[1][2] This document provides a comprehensive guide for utilizing this compound, a synthetic adenosine (B11128) analog, to explore its potential applications in molecular biology. The experimental protocols and potential effects described herein are intended to serve as a foundational resource for researchers initiating studies on this compound, drawing parallels from the well-documented activities of related molecules like N6-methyladenosine (m6A) and other adenosine analogs.[1]
Introduction
This compound is a synthetic nucleoside analog of adenosine, characterized by a methyl group at the N6 position of the adenine (B156593) base and a xylose sugar moiety instead of the typical ribose.[2] While it is structurally related to N6-methyladenosine (m6A), the most abundant internal modification of messenger RNA (mRNA) in eukaryotes, it is crucial to distinguish between the two.[2] this compound is a synthetic compound investigated for its therapeutic potential, whereas m6A is a natural epigenetic marker.[2]
Adenosine analogs are a class of compounds known to interfere with various cellular processes, with some being developed into successful anticancer and antiviral drugs.[2][3] They often act as smooth muscle vasodilators and have shown potential in inhibiting cancer progression.[3] As an adenosine analog, this compound is hypothesized to interact with key cellular signaling pathways, making it a compound of interest for further investigation.
Hypothesized Applications in Molecular Biology
Based on its structural similarity to adenosine and other analogs, the potential applications of this compound in molecular biology are hypothesized to include:
-
Investigation of Adenosine Receptor Signaling: As a synthetic analog of adenosine, this compound can be used as a tool to probe the signaling pathways of the four subtypes of adenosine receptors (A1, A2A, A2B, and A3).[4] These G protein-coupled receptors (GPCRs) are crucial in various physiological processes and are significant therapeutic targets.[4]
-
Modulation of RNA-related Processes: Given its similarity to m6A, this compound may have the potential to interact with the "writer," "reader," and "eraser" proteins that regulate m6A metabolism, thereby influencing RNA stability, splicing, and translation.[1] However, the xylose sugar moiety may alter its recognition by these enzymes.
-
Anticancer and Antiviral Research: Nucleoside analogs are a well-established class of therapeutic agents.[2] this compound could potentially exert anti-proliferative or antiviral effects by interfering with nucleic acid synthesis or by modulating signaling pathways crucial for cancer cell survival and viral replication.[1][3]
Quantitative Data Presentation (Templates)
Due to the scarcity of published data for this compound, the following tables are provided as templates for researchers to organize their experimental findings and for comparative analysis with other adenosine analogs.
Table 1: Comparative Receptor Binding Affinity of Adenosine Analogs
| Compound | Receptor Subtype | Ki (nM) | Assay Conditions | Reference |
| This compound | A1 | Experimental Data | ||
| A2A | Experimental Data | |||
| A2B | Experimental Data | |||
| A3 | Experimental Data | |||
| Adenosine | A1 | Literature Value | ||
| A2A | Literature Value | |||
| A2B | Literature Value | |||
| A3 | Literature Value | |||
| Other Analog (e.g., NECA) | A1 | Literature Value | ||
| A2A | Literature Value | |||
| A2B | Literature Value | |||
| A3 | Literature Value |
Table 2: Effect of this compound on Cancer Cell Line Proliferation (IC50 Values)
| Cell Line | This compound IC50 (µM) | Positive Control (e.g., Doxorubicin) IC50 (µM) | Assay Duration (hours) |
| e.g., HeLa | Experimental Data | Experimental Data | 72 |
| e.g., MCF-7 | Experimental Data | Experimental Data | 72 |
| e.g., A549 | Experimental Data | Experimental Data | 72 |
Experimental Protocols
The following are generalized protocols for the initial assessment of a novel compound like this compound.
Protocol 1: Radioligand Binding Assay for Adenosine Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for the four adenosine receptor subtypes.
Materials:
-
Cell membranes expressing human A1, A2A, A2B, or A3 adenosine receptors.
-
Radioligands (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A, [3H]DPN for A2B, [3H]HEMADO for A3).
-
This compound.
-
Non-specific binding control (e.g., NECA).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).
-
Glass fiber filters.
-
Scintillation counter and fluid.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound or control compounds.
-
Incubate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for this compound.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., HeLa, MCF-7, A549).
-
Complete cell culture medium.
-
This compound.
-
Positive control (e.g., Doxorubicin).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or the positive control. Include a vehicle-only control.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Western Blotting for Signaling Pathway Analysis
Objective: To investigate the effect of this compound on key cancer-related signaling pathways (e.g., MAPK, PI3K/Akt).
Materials:
-
Cell line of interest.
-
This compound.
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against total and phosphorylated forms of target proteins (e.g., p-ERK, ERK, p-Akt, Akt).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Culture and treat cells with this compound for various time points or at different concentrations.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the change in protein phosphorylation.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate hypothesized signaling pathways that could be modulated by this compound and a general workflow for its investigation.
References
Troubleshooting & Optimization
improving N6-Methyl-xylo-adenosine stability in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of N6-Methyl-xylo-adenosine in solution. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of nucleoside analog chemistry and data from closely related molecules to provide practical troubleshooting advice and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary route of degradation for this compound in aqueous solutions?
A1: The primary degradation pathway for purine (B94841) nucleoside analogs like this compound is the acid-catalyzed hydrolysis of the N-glycosidic bond. This cleavage results in the separation of the N6-methyladenine base from the xylose sugar moiety.
Q2: What are the key factors that influence the stability of this compound in solution?
A2: The stability of this compound is primarily affected by:
-
pH: Acidic conditions significantly accelerate the hydrolysis of the N-glycosidic bond. The compound is expected to be more stable at neutral to slightly alkaline pH.
-
Temperature: Higher temperatures increase the rate of hydrolytic degradation. For long-term storage, solutions should be kept at low temperatures.
-
Enzymatic Degradation: In biological matrices (e.g., serum-containing media), enzymatic degradation by nucleosidases or phosphorylases can occur.
Q3: What are the recommended storage conditions for this compound solutions?
A3: For optimal stability, it is recommended to:
-
Store stock solutions in a buffered, slightly alkaline (pH 7-8) aqueous solution or an anhydrous organic solvent like DMSO.
-
Store solutions at -20°C or -80°C for long-term storage.
-
Prepare fresh working solutions for experiments and avoid repeated freeze-thaw cycles.
-
Protect solutions from light to prevent potential photodegradation.
Q4: How does the xylose sugar moiety in this compound affect its stability compared to N6-methyladenosine (with a ribose sugar)?
A4: While direct comparative stability data is limited, the stereochemistry of the sugar can influence the stability of the N-glycosidic bond. The xylo-configuration, where the 2'-hydroxyl group is in a trans position relative to the aglycone, may alter the susceptibility of the glycosidic bond to hydrolysis compared to the cis configuration in ribose. Generally, ribonucleosides are more stable than deoxyribonucleosides against acid hydrolysis. The specific impact of the xylo-configuration on this compound stability requires experimental verification.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected activity in biological assays.
-
Possible Cause: Degradation of this compound in the assay medium.
-
Troubleshooting Steps:
-
Verify Solution Integrity: Before starting the assay, confirm the integrity of your stock and working solutions using an appropriate analytical method like HPLC-UV.
-
Assess Stability in Assay Medium: Perform a time-course stability study of this compound in the specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO₂). Quantify the compound at different time points (e.g., 0, 2, 4, 8, 24 hours) to determine its half-life in the medium.
-
pH of Medium: Ensure the pH of your culture medium is stable throughout the experiment, as acidic shifts can accelerate degradation.
-
Enzymatic Degradation: If using serum-containing medium, consider the possibility of enzymatic degradation. Repeat the experiment in a serum-free medium if possible to see if stability improves.
-
Problem 2: Appearance of unknown peaks in HPLC analysis of the this compound solution.
-
Possible Cause: Degradation of the compound into impurities.
-
Troubleshooting Steps:
-
Characterize Degradation Products: The primary degradation product is likely to be N6-methyladenine. Use a reference standard of N6-methyladenine to confirm its presence. Mass spectrometry (LC-MS) can be used to identify the molecular weights of the unknown peaks.
-
Review Storage Conditions: Ensure the solution has been stored at the recommended pH and temperature. Improper storage is a common cause of degradation.
-
Evaluate Solvent Purity: Impurities in the solvent (e.g., acidic contaminants) can catalyze degradation. Use high-purity, HPLC-grade solvents.
-
Problem 3: Poor reproducibility between experimental replicates.
-
Possible Cause: Inconsistent handling and preparation of this compound solutions.
-
Troubleshooting Steps:
-
Standardize Solution Preparation: Prepare a fresh batch of stock solution and aliquot it for single-use to avoid multiple freeze-thaw cycles.
-
Control Incubation Times: Ensure that all samples are incubated for the exact same duration, as degradation is time-dependent.
-
Maintain Consistent pH: Use buffered solutions to maintain a stable pH throughout the experiment.
-
Data Presentation
Table 1: General Stability Profile of Purine Nucleoside Analogs
| Parameter | Condition | Expected Stability of this compound (Inferred) |
| pH | Acidic (pH < 5) | Low (prone to rapid hydrolysis) |
| Neutral (pH 7) | Moderate to High | |
| Alkaline (pH > 8) | High | |
| Temperature | -80°C to -20°C | High (recommended for long-term storage) |
| 4°C | Moderate (suitable for short-term storage) | |
| Room Temperature (20-25°C) | Low (significant degradation may occur over time) | |
| 37°C and above | Very Low (rapid degradation expected) |
Disclaimer: The stability profile is inferred from the known behavior of purine nucleoside analogs. Experimental verification is recommended.
Table 2: Half-life Data for Related Adenosine (B11128) Analogs
| Compound | Condition | Half-life | Citation |
| Adenosine | Human Blood (in vivo) | < 10 seconds | [1] |
| IB-MECA (A₃-selective agonist) | Human (in vivo) | 8-9 hours | [2] |
Note: This data is for related compounds and is provided for comparative purposes only. The half-life of this compound will be different and is dependent on the specific experimental conditions.
Experimental Protocols
Protocol: Forced Degradation Study of this compound using HPLC-UV
This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions.
1. Materials and Reagents:
-
This compound
-
HPLC-grade water, acetonitrile (B52724), and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
Phosphate (B84403) buffer (pH 7.4)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
2. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
From the stock solution, prepare working solutions of 100 µg/mL in different stress media.
3. Stress Conditions:
-
Acid Hydrolysis: Mix the working solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the working solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the working solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Incubate the working solution in a phosphate buffer (pH 7.4) at 60°C.
-
Photolytic Degradation: Expose the working solution in a phosphate buffer (pH 7.4) to UV light (254 nm).
-
Control: Keep a working solution in a phosphate buffer (pH 7.4) at 4°C, protected from light.
4. Sample Analysis by HPLC:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before injection.
-
Inject the samples into the HPLC system.
-
HPLC Method:
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 5% acetonitrile and ramping up to 95%).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~260 nm.
-
Column Temperature: 25°C.
-
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).
-
Determine the rate of degradation and the half-life under each stress condition.
-
Identify and quantify the major degradation products.
Mandatory Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Workflow for assessing this compound stability.
Caption: Logic diagram for troubleshooting stability experiments.
References
Technical Support Center: N6-Methyl-xylo-adenosine Experiments
Disclaimer: Direct experimental data on N6-Methyl-xylo-adenosine is limited in publicly available literature. This guide provides a framework based on the well-documented biological activities of related adenosine (B11128) analogs and general laboratory best practices. The experimental protocols and potential troubleshooting scenarios described herein are intended to serve as a foundational resource for researchers initiating studies on this compound. It is crucial to distinguish this compound, a synthetic adenosine analog, from the extensively researched N6-methyladenosine (m6A), which is the most abundant internal modification of messenger RNA (mRNA) in eukaryotic cells.[1]
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Section 1: Compound Handling and Preparation
Question: I am having difficulty dissolving this compound. What solvents are recommended?
Answer: As a nucleoside analog, the solubility of this compound can be challenging. It is recommended to first try aqueous buffers. If solubility is limited, the use of organic solvents such as DMSO or ethanol (B145695) may be necessary. For cell-based assays, it is crucial to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it in the culture medium to the final desired concentration. Always ensure the final concentration of the organic solvent in the assay is low enough to not affect the experimental results (typically <0.1%).
Question: What are the storage and stability considerations for this compound?
Answer: this compound should be stored at a low temperature, typically -20°C or -80°C, to prevent degradation.[2] For long-term storage, it is advisable to store the compound as a solid. If stored in solution, it should be aliquoted to avoid repeated freeze-thaw cycles. The stability in aqueous solutions at physiological pH and temperature should be determined empirically, for example, by using HPLC analysis over time.
Section 2: In Vitro Experiments
Question: I am not observing any effect of this compound in my cell-based assay. What could be the reason?
Answer: There are several potential reasons for a lack of observed effect:
-
Compound Inactivity: The compound may not be active in the specific cell line or assay system being used. Adenosine analogs can have species-specific effects.[3]
-
Concentration Range: The concentrations tested may be too low. A wide range of concentrations should be tested to determine the dose-response relationship.
-
Cell Permeability: The compound may have poor cell permeability. This can be assessed indirectly by comparing its activity in whole-cell versus cell-lysate-based assays.
-
Assay Incubation Time: The incubation time may be too short or too long to observe an effect. Time-course experiments are recommended.
-
Target Expression: The target of this compound (e.g., a specific adenosine receptor) may not be expressed at sufficient levels in your cell line. Target expression should be verified using techniques like qPCR or Western blotting.
Question: How can I investigate the mechanism of action of this compound?
Answer: Investigating the mechanism of action for a novel adenosine analog typically involves a multi-pronged approach:
-
Receptor Binding Assays: Determine if the compound binds to any of the four adenosine receptor subtypes (A1, A2A, A2B, A3).
-
Second Messenger Assays: Measure the downstream effects of receptor activation, such as changes in intracellular cyclic AMP (cAMP) levels. A1 and A3 receptors typically decrease cAMP, while A2A and A2B receptors increase it.[4]
-
Kinase Assays: Assess if the compound inhibits any protein kinases, a common activity for nucleoside analogs.
-
Gene Expression Analysis: Use techniques like RNA sequencing to identify changes in gene expression profiles upon treatment with the compound.
Section 3: Analytical and Quantitative Data
Question: What analytical methods are suitable for detecting and quantifying this compound?
Answer: High-performance liquid chromatography (HPLC) coupled with a UV detector is a standard method for the analysis and quantification of nucleoside analogs. For more sensitive and specific detection, especially in complex biological matrices like plasma or cell lysates, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method.[5]
Comparative Data of Related Adenosine Analogs
Due to the lack of specific quantitative data for this compound, the following table provides a comparative overview of the effects of the related N6-methyladenosine (m6A) modification and other adenosine analogs to serve as a foundational reference.
| Compound/Modification | Primary Mechanism | Known Effects in Mammals | Known Effects in Plants | Known Effects in Viruses |
| N6-methyladenosine (m6A) | RNA modification affecting mRNA stability, splicing, and translation.[6][7][8] | Regulates gene expression, cell differentiation, and has been implicated in various diseases including cancer and obesity.[6][9] | Involved in plant development and stress resistance.[7] | Can modulate viral replication and infectivity. |
| Adenosine Analogs (General) | Act as agonists or antagonists at adenosine receptors; can interfere with nucleic acid synthesis.[2] | Can act as smooth muscle vasodilators and have shown potential in cancer therapy.[2] | Effects are not well-documented. | Some analogs exhibit antiviral activity. |
Experimental Protocols
Protocol 1: General Workflow for Evaluating a Novel Adenosine Analog
This protocol outlines a standard workflow for the initial characterization of a compound like this compound.
-
Compound Preparation: Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO).
-
In Vitro Screening:
-
Cell Viability/Proliferation Assays: Use assays like MTT or CellTiter-Glo to assess the effect of the compound on the growth of various cancer cell lines.
-
Receptor Binding Assays: Determine the binding affinity of the compound to the four adenosine receptor subtypes.
-
Functional Assays: Measure changes in second messenger levels (e.g., cAMP) to determine if the compound is an agonist or antagonist.
-
-
Mechanism of Action Studies:
-
Kinase Profiling: Screen the compound against a panel of kinases to identify potential off-target effects.
-
Gene Expression Analysis: Perform RNA sequencing to understand the global transcriptional changes induced by the compound.
-
-
In Vivo Studies:
-
Pharmacokinetic Analysis: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in an animal model.
-
Efficacy Studies: Evaluate the therapeutic potential of the compound in a relevant animal disease model.
-
Protocol 2: cAMP Assay for Adenosine Receptor Activation
-
Cell Culture: Plate cells expressing the adenosine receptor of interest in a 96-well plate and grow to 80-90% confluency.
-
Compound Treatment:
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes to prevent cAMP degradation.
-
Add varying concentrations of this compound or a known adenosine receptor agonist/antagonist (as a control).
-
Incubate for a specified time (e.g., 15-30 minutes).
-
-
Cell Lysis: Lyse the cells using the buffer provided in a commercial cAMP assay kit.
-
cAMP Measurement: Follow the manufacturer's instructions for the cAMP assay kit (e.g., ELISA-based or fluorescence-based).
-
Data Analysis: Plot the cAMP concentration against the log of the compound concentration to generate a dose-response curve and determine the EC50 or IC50 value.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. N6-Methyladenosine - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Functional Implications of Active N6-Methyladenosine in Plants [frontiersin.org]
- 8. N6-methyl-adenosine (m6A) in RNA: An Old Modification with A Novel Epigenetic Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulatory Role of N6 -methyladenosine (m6 A) Methylation in RNA Processing and Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing N6-Methyl-xylo-adenosine concentration for assays
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with N6-Methyl-xylo-adenosine. Due to the limited publicly available data on this specific compound, this guide focuses on providing a framework for establishing optimal assay concentrations and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from N6-methyladenosine (m6A)?
This compound is a synthetic adenosine (B11128) analog characterized by a xylose sugar moiety. It is crucial to distinguish it from N6-methyladenosine (m6A), which is the most common internal modification of mRNA in eukaryotic cells and plays a significant role in gene expression regulation. While both share a methylated adenine (B156593) base, the different sugar component in this compound likely results in distinct biological activities and metabolic fates.
Q2: What are the potential applications of this compound?
As an adenosine analog, this compound is hypothesized to have potential as a smooth muscle vasodilator and may possess anticancer properties. However, extensive research is required to validate these potential applications.
Q3: What is a typical starting concentration range for this compound in cell-based assays?
Given the lack of specific data for this compound, a broad concentration range should be initially screened in cell viability and proliferation assays. A common starting point for novel nucleoside analogs is a serial dilution from approximately 0.1 µM to 100 µM.
Q4: How should I prepare a stock solution of this compound?
For novel compounds like this compound, it is recommended to first attempt dissolution in a small amount of a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. Subsequent dilutions should be made in the appropriate cell culture medium, ensuring the final DMSO concentration does not exceed a level toxic to the cells (typically <0.5%).
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental optimization of this compound concentration.
Issue 1: High Variability in Cytotoxicity/Cell Viability Assays
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before and during plating. Utilize a multichannel pipette with care to ensure consistent volume dispensing. Perform a cell count prior to seeding for accuracy. |
| Edge Effects | Avoid using the outer wells of 96-well plates for experimental conditions, as they are prone to evaporation and temperature variations. Fill these wells with sterile phosphate-buffered saline (PBS) or media. |
| Compound Precipitation | Visually inspect wells for any signs of compound precipitation after addition to the media. If precipitation is observed, consider preparing fresh dilutions or using a lower starting concentration. |
| Interference with Assay Reagent | To check if this compound directly reacts with the assay reagent (e.g., MTT), run a control plate with the compound in cell-free medium. If interference is detected, consider an alternative viability assay (e.g., LDH assay). |
Issue 2: No Observable Effect at Tested Concentrations
| Possible Cause | Recommended Solution |
| Insufficient Compound Concentration | If no cytotoxicity or biological effect is observed, the concentration range may be too low. Consider carefully extending the concentration range upwards, while monitoring for solubility issues. |
| Poor Cell Permeability | As a nucleoside analog, this compound may have limited ability to cross the cell membrane. Consider increasing the incubation time to allow for greater uptake. |
| Compound Instability | The stability of this compound in cell culture media is unknown. Assess the stability of the compound under your experimental conditions using analytical methods like HPLC if possible. |
| Inappropriate Assay Window | The selected time point for measuring the effect may be too early or too late. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation period. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol provides a general framework for assessing the effect of this compound on cancer cell line viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a acidified isopropanol (B130326) solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells.
-
Remove the medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Protocol 2: General Workflow for Initial Screening of this compound
This workflow outlines the initial steps for characterizing the biological effects of this novel compound.
Caption: A generalized workflow for the in vitro evaluation of a novel compound.
Potential Signaling Pathways
While the direct signaling effects of this compound are unknown, the pathways modulated by the related molecule, N6-methyladenosine (m6A), may provide a starting point for investigation. The m6A modification is regulated by "writer," "eraser," and "reader" proteins that can influence major signaling cascades.
Caption: Hypothesized influence of m6A regulatory proteins on major cellular signaling pathways.
troubleshooting N6-Methyl-xylo-adenosine cytotoxicity
Disclaimer: Direct experimental data on the cytotoxicity of N6-Methyl-xylo-adenosine is limited in publicly available literature. This guide provides a foundational framework for researchers initiating studies, based on the known biological activities of the broader class of adenosine (B11128) analogs and general principles of cell-based assay troubleshooting.
Troubleshooting Guide
This guide addresses potential issues researchers may encounter when investigating the cytotoxic effects of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| 1. Inconsistent or No Cytotoxicity Observed | Compound Instability: this compound may be unstable in your experimental conditions (e.g., prolonged incubation, light exposure). | - Prepare fresh stock solutions for each experiment. - Minimize the exposure of the compound to light. - Consider performing a stability study of the compound in your specific cell culture medium. |
| Low Cell Proliferation Rate: The cytotoxic effects of nucleoside analogs are often more pronounced in rapidly dividing cells. | - Use a cell line with a higher proliferation rate. - Ensure cells are in the logarithmic growth phase at the time of treatment. | |
| Drug Efflux: Cancer cells can develop resistance by actively pumping drugs out of the cell via efflux pumps. | - Test the compound in a panel of cell lines with varying drug resistance profiles. - Consider co-treatment with an inhibitor of common efflux pumps (e.g., verapamil (B1683045) for P-glycoprotein). | |
| Incorrect Dosage: The effective concentration range may be outside of the tested range. | - Perform a broad-range dose-response experiment (e.g., from nanomolar to high micromolar concentrations). | |
| 2. High Variability Between Replicates | Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variable results. | - Ensure thorough mixing of the cell suspension before seeding. - Check for cell clumps and aspirate/re-suspend if necessary. - Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution. |
| Edge Effects: Wells on the periphery of the plate are prone to evaporation, leading to altered compound concentrations. | - Avoid using the outer wells of the plate for experimental conditions. - Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Compound Precipitation: The compound may not be fully soluble at the tested concentrations in the final culture medium. | - Visually inspect the wells for any signs of precipitation after adding the compound. - Test the solubility of this compound in your cell culture medium beforehand. | |
| 3. Unexpected Cytotoxicity in Control Groups | Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. | - Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5% for DMSO). - Run a vehicle control (cells treated with the solvent alone at the highest concentration used) to assess solvent toxicity. |
| Contamination: Bacterial or fungal contamination can cause cell death. | - Regularly check cell cultures for signs of contamination. - Use sterile techniques throughout the experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: While specific solubility data is limited, adenosine analogs are often soluble in organic solvents like DMSO.[1] It is recommended to prepare a high-concentration stock solution in 100% DMSO and store it at -20°C or -80°C. For experiments, dilute the stock solution in cell culture medium to the final desired concentration, ensuring the final DMSO concentration is non-toxic to the cells.
Q2: What type of positive and negative controls should I use in my cytotoxicity assays?
A2:
-
Negative Control: Cells treated with the vehicle (e.g., DMSO) at the same final concentration as the highest dose of this compound.
-
Positive Control: A well-characterized cytotoxic agent that is known to induce cell death in your chosen cell line (e.g., doxorubicin, staurosporine). This helps to validate that the assay is working correctly.
Q3: How can I determine if this compound is inducing apoptosis or necrosis?
A3: To differentiate between apoptosis and necrosis, you can use assays such as:
-
Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, typically indicating late apoptosis or necrosis.
-
Caspase Activity Assays: Caspases are a family of proteases that are activated during apoptosis. Assays that measure the activity of key caspases (e.g., caspase-3, -7, -9) can confirm an apoptotic mechanism.
Q4: Are there potential off-target effects I should be aware of when working with this compound?
A4: Yes, synthetic nucleoside analogs can have off-target effects.[2][3] Given its structure, this compound could potentially interact with various cellular components, including:
-
Adenosine Receptors: It may act as an agonist or antagonist at one or more of the four adenosine receptor subtypes (A1, A2A, A2B, A3).[4]
-
Kinases: It could be phosphorylated by cellular kinases and subsequently interfere with DNA and RNA synthesis.
-
m6A Machinery: Although distinct from N6-methyladenosine (m6A), its structural similarity suggests the possibility of interaction with the "writer," "eraser," or "reader" proteins of the m6A pathway.[5]
Comparative Cytotoxicity Data of Adenosine Analogs
As specific IC50 values for this compound are not widely published, the following table provides a reference for the cytotoxic potential of other well-known adenosine analogs in various cancer cell lines. This data can help guide initial dose-range finding studies.
| Adenosine Analog | Cell Line | Cancer Type | IC50 (µM) |
| Clofarabine | HL-60 | Acute Promyelocytic Leukemia | 0.03 |
| K562 | Chronic Myelogenous Leukemia | 0.12 | |
| Fludarabine | CCRF-CEM | Acute Lymphoblastic Leukemia | 0.25 |
| MOLT-4 | Acute Lymphoblastic Leukemia | 0.08 | |
| Cladribine | HL-60 | Acute Promyelocytic Leukemia | 0.02 |
| U937 | Histiocytic Lymphoma | 0.05 |
Note: IC50 values are highly dependent on the cell line and experimental conditions (e.g., incubation time). The values presented here are for illustrative purposes.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration at which this compound inhibits cell viability by 50% (IC50).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include an untreated and a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
Visualizations
Caption: Troubleshooting logic for inconsistent cytotoxicity results.
Caption: Standard workflow for evaluating a novel cytotoxic compound.
Caption: Potential mechanisms of adenosine analog-induced apoptosis.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Controlling miRNA-like off-target effects of an siRNA with nucleobase modifications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
N6-Methyl-xylo-adenosine experimental variability reduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce experimental variability when working with N6-Methyl-xylo-adenosine. Given that direct experimental data on this compound is limited, this guide incorporates established methodologies for other adenosine (B11128) analogs as a foundational framework.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a synthetic analog of adenosine.[1] Like other adenosine analogs, it is primarily used in research to study adenosine receptor signaling and is being investigated for its therapeutic potential as a smooth muscle vasodilator and for its role in cancer progression.[3]
Q2: How should this compound be stored to ensure stability?
A2: Proper storage is critical to prevent degradation and maintain experimental consistency. While specific stability data for this compound is not widely published, general guidelines for nucleoside analogs should be followed. It is typically shipped at room temperature in the continental US, but storage conditions may vary elsewhere.[3] For long-term storage, it is advisable to store the compound as a solid at -20°C or -80°C, protected from moisture. For stock solutions, use anhydrous solvents like DMSO and store in small aliquots at -80°C to minimize freeze-thaw cycles.
Q3: My experimental results are inconsistent. Could the purity of this compound be a factor?
A3: Yes, impurities can significantly impact experimental outcomes. It is crucial to use a high-purity compound (≥95%).[] If you suspect purity issues, consider the following:
-
Source Verification: Ensure the compound is from a reputable supplier with a certificate of analysis (CoA).
-
Analytical Validation: If possible, independently verify the purity and identity of the compound using techniques like HPLC, mass spectrometry, or NMR.
-
Contamination: Be aware of potential contaminants from synthesis or storage that could interfere with your assay.[5]
Q4: Are there known chemical instabilities of this compound that I should be aware of?
A4: While specific data is scarce, related modified nucleosides can be susceptible to chemical instabilities. For instance, N1-methyladenosine (m1A) can undergo Dimroth rearrangement to N6-methyladenosine (m6A) under certain conditions.[6] Although this compound is already methylated at the N6 position, it's important to be mindful of the pH and buffer components in your experiments, as these can potentially lead to hydrolytic reactions or other modifications.[5][6]
Troubleshooting Guides
Guide 1: High Variability in Cell-Based Assays (e.g., Viability, Proliferation)
High variability in cell-based assays is a common issue. This guide provides a systematic approach to identifying and mitigating potential sources of error.
Troubleshooting Workflow for Cell-Based Assay Variability
References
Technical Support Center: N6-Methyl-xylo-adenosine (N6-m-xylo-A) Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with N6-Methyl-xylo-adenosine (N6-m-xylo-A). As direct experimental data for N6-m-xylo-A is limited, this guide draws upon established principles for working with nucleoside analogs and related compounds like N6-methyladenosine (m6A).[1][2]
Troubleshooting Guide
Researchers may encounter challenges during the experimental evaluation of N6-m-xylo-A. The following table outlines common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Media | - Low solubility of N6-m-xylo-A in aqueous solutions.- High final concentration of the compound.- Interaction with media components. | - Prepare a high-concentration stock solution in an appropriate solvent like DMSO.[2]- Ensure the final solvent concentration in the culture media is low (typically <0.1%) to avoid solvent-induced cytotoxicity.- Perform a solubility test with small aliquots in your specific cell culture medium before the main experiment.- If precipitation persists, consider gentle warming and vortexing of the stock solution before dilution. |
| Inconsistent Results in Cell Viability Assays | - Inaccurate serial dilutions.- Uneven cell seeding.- Edge effects in multi-well plates.- Fluctuation in incubation conditions. | - Use calibrated pipettes and perform serial dilutions carefully.- Ensure a single-cell suspension before seeding and mix gently to distribute cells evenly.- To minimize edge effects, avoid using the outer wells of the plate for experimental conditions; fill them with sterile PBS or media.- Maintain consistent incubation times, temperature, and CO2 levels. |
| No Observable Effect on Cell Viability | - The tested concentration range is too low.- The incubation time is too short.- The cell line is resistant to the compound's effects.- The compound has degraded. | - Broaden the concentration range for your dose-response experiment (e.g., from 0.1 µM to 100 µM).[1]- Extend the incubation period (e.g., 48 to 72 hours).[1]- Test the compound on a panel of different cell lines, including those known to be sensitive to other nucleoside analogs.- Verify the integrity of your N6-m-xylo-A stock. Store it properly and avoid repeated freeze-thaw cycles. |
| Weak or No Signal in Western Blot Analysis | - Insufficient protein concentration.- Ineffective cell lysis.- Low abundance of the target protein.- Suboptimal antibody concentration or quality. | - Perform a protein quantification assay (e.g., BCA) to ensure equal loading.[3]- Use a suitable lysis buffer containing protease and phosphatase inhibitors.[3]- Increase the amount of protein loaded onto the gel.- Optimize the primary and secondary antibody dilutions and ensure the antibodies are validated for your application. |
Frequently Asked Questions (FAQs)
Q1: How should I store and reconstitute this compound?
A: N6-m-xylo-A powder should be stored at room temperature in the continental US, though storage conditions may vary elsewhere.[4] For long-term storage, it is advisable to store it at -20°C. To reconstitute, create a stock solution (e.g., 10 mM) in a suitable solvent like DMSO.[2] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q2: How do I determine the optimal working concentration of N6-m-xylo-A for my experiments?
A: The optimal concentration will vary depending on the cell line and the specific assay. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 value for cell viability.[1] Based on the IC50, you can select appropriate concentrations for subsequent mechanistic studies.
Q3: What are the potential mechanisms of action for N6-m-xylo-A?
A: As an adenosine (B11128) analog, N6-m-xylo-A may act as a smooth muscle vasodilator or inhibit cancer progression.[1][4] Its structural similarity to N6-methyladenosine (m6A), an important RNA modification, suggests it could potentially interact with the m6A regulatory machinery, including "writer," "reader," or "eraser" proteins, thereby influencing signaling pathways like PI3K-AKT, NF-κB, Wnt/β-catenin, and MAPK/ERK.[1][5]
Q4: Can N6-m-xylo-A affect global m6A levels in RNA?
A: It is plausible that N6-m-xylo-A could influence the enzymes that add or remove the m6A mark on RNA.[1] An RNA dot blot assay can be used as an initial screening method to determine if treatment with N6-m-xylo-A leads to a change in the overall m6A levels in cellular RNA.[1]
Q5: What control experiments should I perform when studying N6-m-xylo-A?
A: It is crucial to include a vehicle control in all experiments, which consists of the solvent (e.g., DMSO) used to dissolve N6-m-xylo-A at the same final concentration as in the experimental conditions.[1] For mechanistic studies, you may also consider using a known related compound, such as a well-characterized adenosine analog, as a positive control.
Experimental Protocols & Visualizations
Cell Viability and Proliferation Assay
This protocol outlines the steps to determine the cytotoxic and cytostatic effects of N6-m-xylo-A using an MTT or similar colorimetric assay.[1]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of N6-m-xylo-A in culture medium. The concentration range should be broad (e.g., 0.1 µM to 100 µM).[1] Include a vehicle-only control.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of N6-m-xylo-A. Incubate the plate for 48-72 hours.[1]
-
Viability Assessment: Add the viability reagent (e.g., MTT, PrestoBlue) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Signaling Pathway Activation
This protocol is for assessing the phosphorylation status of key proteins in signaling pathways that may be modulated by N6-m-xylo-A.[1]
Methodology:
-
Cell Treatment: Treat cells with a predetermined concentration of N6-m-xylo-A for a specific duration. Include an untreated or vehicle control.
-
Cell Lysis: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of target proteins (e.g., p-AKT/AKT) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Potential Signaling Pathway of N6-m-xylo-A
This diagram illustrates a hypothetical mechanism where N6-m-xylo-A, due to its structural similarity to m6A, could influence the m6A regulatory machinery, which in turn modulates key cellular signaling pathways.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Transcriptome-wide profiling and quantification of N6-methyladenosine by enzyme-assisted adenosine deamination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N6-Methyladenosine - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Resistance to N6-Methyl-xylo-adenosine
This technical support center is designed for researchers, scientists, and drug development professionals encountering cellular resistance to N6-Methyl-xylo-adenosine. It provides practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help identify and address resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action for this compound?
This compound is an adenosine (B11128) analog.[1] While specific research on its anticancer mechanism is limited, it is hypothesized to function as a nucleoside analog that can interfere with cellular processes like nucleic acid synthesis or methylation, potentially leading to the inhibition of cancer progression.[1][2] Its mode of action may involve competitive inhibition of enzymes that utilize adenosine or incorporation into RNA or DNA, thereby disrupting their function.
Q2: Our cell line, previously sensitive to this compound, is now showing resistance. What are the likely causes?
Acquired resistance to a therapeutic agent is a common observation in cancer cell lines.[3] The primary suspected mechanisms for resistance to a nucleoside analog like this compound include:
-
Altered Drug Transport: A decrease in the influx of the drug due to downregulation of nucleoside transporters or an increase in its efflux through the upregulation of ATP-binding cassette (ABC) transporters.[4]
-
Target Alteration: The development of mutations in the target enzyme(s) that reduce the binding affinity of this compound.[5]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the drug, promoting survival and proliferation.[5]
-
Changes in Drug Metabolism: Increased metabolic inactivation of this compound within the cancer cells.
Q3: How can we confirm that our cell line has developed resistance?
The most straightforward method to confirm resistance is to perform a dose-response assay and compare the half-maximal inhibitory concentration (IC50) of your current cell line to the parental, sensitive cell line.[3][5] A significant increase in the IC50 value is a clear indicator of acquired resistance.[3]
Troubleshooting Guides and Experimental Protocols
If you suspect resistance, the following step-by-step guide will help you to investigate the underlying mechanisms.
Step 1: Quantify the Level of Resistance
The initial step is to determine the extent of resistance.
Experimental Protocol: IC50 Determination using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Plate both the sensitive (parental) and suspected resistant cell lines in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[6][7]
-
Drug Treatment: Treat the cells with a series of increasing concentrations of this compound. It is advisable to perform a wide range of concentrations in the initial experiment to capture the full dose-response curve.[6] Include a vehicle-only control.
-
Incubation: Incubate the plates for a period that allows for at least one to two cell divisions (typically 48-72 hours).[6][7]
-
Viability Assessment: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the MTT to formazan (B1609692) crystals.[4]
-
Data Acquisition: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the cell viability against the drug concentration. Use a non-linear regression analysis to calculate the IC50 value for each cell line.[3]
Table 1: Hypothetical IC50 Values for this compound
| Cell Line | IC50 (µM) | Resistance Index (RI) |
| Parental Sensitive | 2.5 | 1.0 |
| Resistant Sub-line | 25.0 | 10.0 |
Resistance Index (RI) = IC50 (Resistant) / IC50 (Sensitive)[8]
Step 2: Investigate Potential Resistance Mechanisms
Once resistance is confirmed, the following experiments can help elucidate the specific mechanism.
A. Analysis of Drug Efflux Pump Expression
Increased expression of ABC transporters is a common mechanism of multi-drug resistance.[4]
Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR) for ABC Transporters
-
RNA Isolation: Extract total RNA from both sensitive and resistant cell lines.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qRT-PCR: Perform qRT-PCR using primers specific for key ABC transporter genes (e.g., ABCB1 (MDR1), ABCC1, ABCG2). Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression in the resistant cells compared to the sensitive cells using the ΔΔCt method.
Table 2: Hypothetical Relative mRNA Expression of ABC Transporters
| Gene | Fold Change in Resistant vs. Sensitive Cells |
| ABCB1 (MDR1) | 15.2 |
| ABCC1 | 1.8 |
| ABCG2 | 2.1 |
B. Analysis of Target Gene Mutations
If the molecular target of this compound is known or hypothesized (e.g., a specific kinase or polymerase), sequencing the gene encoding this target can reveal resistance-conferring mutations.
Experimental Protocol: Sanger Sequencing of a Target Gene
-
Genomic DNA or RNA Isolation: Extract genomic DNA or total RNA (followed by cDNA synthesis) from both cell lines.
-
PCR Amplification: Amplify the coding region of the target gene using high-fidelity DNA polymerase.
-
Sequencing: Purify the PCR product and send it for Sanger sequencing.
-
Sequence Analysis: Align the sequences from the resistant and sensitive cell lines to identify any mutations.
C. Assessment of Bypass Pathway Activation
Resistance can be mediated by the upregulation of alternative pro-survival signaling pathways.[5]
Experimental Protocol: Western Blot Analysis of Signaling Pathways
-
Protein Lysate Preparation: Prepare whole-cell lysates from both sensitive and resistant cell lines.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[5]
-
Immunoblotting: Probe the membranes with primary antibodies against key proteins in suspected bypass pathways (e.g., p-Akt, p-ERK) and their total protein counterparts. Use a loading control like β-actin or GAPDH for normalization.
-
Detection and Analysis: Use a chemiluminescent substrate and an imaging system to detect the protein bands. Quantify the band intensities to determine the relative protein expression and activation status.[5]
Visualizations
Caption: A logical workflow for troubleshooting resistance to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
N6-Methyl-xylo-adenosine data analysis and interpretation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N6-Methyl-xylo-adenosine. Given the limited publicly available data on this specific compound, this guide offers a framework based on established methodologies for other adenosine (B11128) analogs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from N6-methyladenosine (m6A)?
A1: this compound is a synthetic adenosine analog characterized by a xylose sugar moiety.[1] It is a distinct chemical compound investigated for its therapeutic potential, drawing on the broader class of adenosine analogs known to act as smooth muscle vasodilators and potential inhibitors of cancer progression.[2][3]
It is crucial to distinguish this compound from N6-methyladenosine (m6A). m6A is the most common internal modification of messenger RNA (mRNA) in eukaryotes, acting as an epigenetic marker that regulates gene expression, and is not a synthetic compound.[1][4]
Q2: What are the known biological activities of this compound?
A2: There is a significant scarcity of published research specifically detailing the biological effects of this compound.[1][5] Its potential as a therapeutic agent is hypothesized based on its structural similarity to adenosine and other adenosine analogs.[1] These related compounds have been explored for their roles in cardiovascular, inflammatory, neurodegenerative, and oncological diseases.[6]
Q3: In which research areas can this compound be potentially applied?
A3: Based on the activities of related adenosine analogs, this compound could be investigated in areas such as cancer biology, immunology, and cardiovascular research.[2][6] Adenosine analogs are known to modulate signaling pathways involved in cell proliferation, inflammation, and apoptosis.[3]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in cell viability assays.
-
Question: My cell viability assay (e.g., MTT, CellTiter-Glo®) shows inconsistent results or unexpected cytotoxicity at low concentrations. What could be the cause?
-
Answer:
-
Compound Solubility: Ensure this compound is fully dissolved. Prepare fresh stock solutions in an appropriate solvent like DMSO and visually inspect for precipitates before diluting into culture media.[1]
-
Solvent Toxicity: Create a vehicle control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound to rule out solvent-induced cytotoxicity.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to adenosine analogs. It is advisable to test a range of concentrations on multiple cell lines to determine the optimal working concentration.
-
Assay Interference: Some compounds can interfere with the chemical reactions of viability assays. Confirm your results with an alternative method (e.g., trypan blue exclusion for cell counting).
-
Issue 2: No observable effect of this compound in our experimental model.
-
Question: We are not observing any significant changes in our assays (e.g., proliferation, signaling pathway activation) after treating with this compound. What should we check?
-
Answer:
-
Concentration Range: The effective concentration may be outside your tested range. Perform a dose-response study with a wider range of concentrations.
-
Treatment Duration: The incubation time may be too short or too long to observe the desired effect. A time-course experiment is recommended.
-
Target Expression: The cellular targets of adenosine analogs, such as adenosine receptors, may not be expressed at sufficient levels in your chosen cell model.[6] Verify the expression of potential targets via qPCR or Western blotting.
-
Compound Stability: Although the xylo-configuration may enhance metabolic stability, consider the stability of the compound in your culture medium over the experiment's duration.[3]
-
Issue 3: Difficulty interpreting the mechanism of action.
-
Question: We see a phenotypic effect, but Western blot or qPCR results for common signaling pathways are inconclusive. How should we proceed?
-
Answer:
-
Hypothesized Pathways: Based on related adenosine analogs, this compound could modulate pathways like PI3K-AKT, NF-κB, or MAPK/ERK.[3] Ensure you are probing for key nodes in these cascades.
-
Broader Screening: Consider a broader, unbiased screening approach, such as RNA-seq or proteomic analysis, to identify novel pathways affected by the compound.
-
Receptor Binding Studies: If resources permit, perform receptor binding assays to determine if this compound interacts with any of the four adenosine receptor subtypes (A1, A2A, A2B, A3).[6]
-
Data Presentation
Due to the lack of specific quantitative data for this compound, the following table provides a comparative framework of known effects from related adenosine analogs to guide hypothesis generation.
Table 1: Comparative Effects of Adenosine Analogs Across Different Species [3]
| Compound/Modification | Primary Mechanism | Known Effects in Mammals | Known Effects in Plants | Known Effects in Viruses |
| N6-methyladenosine (m6A) | RNA modification affecting mRNA stability, splicing, and translation. | Regulates cell proliferation, apoptosis, and immune responses. Implicated in various cancers and metabolic disorders. Essential for embryonic development. | Affects growth patterns and floral development. | m6A modifications on viral RNA can regulate viral replication and host-virus interactions (e.g., HIV, Zika, Influenza). |
| Xyloadenosine Analogs | Can act as competitive inhibitors of enzymes that process adenosine or as signaling molecules. | Some analogs exhibit anti-inflammatory and anti-cancer properties. | Can influence plant growth and development, with some derivatives showing cytokinin activity. | Antiviral activities have been reported for some adenosine analogs. |
| This compound (Hypothesized) | Potential dual role as an RNA-modifying agent and a signaling molecule. | May exhibit enhanced stability and altered target specificity compared to m6A, potentially leading to unique anti-proliferative or immunomodulatory effects. | Could potentially modulate cytokinin-related pathways with altered potency or specificity. | May interfere with viral RNA modification processes, offering a potential antiviral strategy. |
Experimental Protocols
The following is a generalized workflow for the initial in vitro assessment of a novel compound like this compound in cancer cell lines.[1]
1. Compound Preparation and Storage:
-
Solubilization: Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Aliquoting: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store aliquots at -20°C or -80°C, protected from light.
2. Cell Culture and Seeding:
-
Cell Line Maintenance: Culture cancer cell lines (e.g., HeLa, MCF-7, A549) in their recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Seeding for Assays: Seed cells in appropriate multi-well plates (e.g., 96-well for viability, 6-well for protein/RNA extraction) and allow them to adhere overnight.
3. Cytotoxicity Assay (MTT Example):
-
Treatment: Prepare serial dilutions of this compound from the stock solution in complete culture medium. Replace the medium in the cell plates with the compound-containing medium. Include a vehicle-only control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.
4. Signaling Pathway Analysis (Western Blotting):
-
Treatment and Lysis: Treat cells seeded in 6-well plates with this compound at a selected concentration (e.g., near the IC50) for a specific duration. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate it with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, β-actin). Follow with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: Generalized workflow for in vitro evaluation of a novel compound.
Caption: Potential signaling pathways modulated by adenosine analogs.
Caption: Logical relationship of this compound.
References
Validation & Comparative
Validating the Effects of N6-Methyl-xylo-adenosine: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological effects of the synthetic adenosine (B11128) analog, N6-Methyl-xylo-adenosine. Due to the limited publicly available experimental data on this specific compound, this document offers a comparative analysis with well-characterized adenosine analogs, namely Cordycepin (B1669437), Cladribine (B1669150), and Fludarabine (B1672870). The provided experimental protocols and data on these alternatives will serve as a valuable resource for designing and interpreting studies on this compound.
Introduction to this compound and Its Analogs
This compound is a synthetic nucleoside analog characterized by a methyl group at the N6 position of the adenine (B156593) base and a xylose sugar moiety. Its structural similarity to adenosine suggests potential roles in modulating various physiological processes, including those relevant to cancer biology and immunology. Adenosine analogs are a class of compounds that have shown promise as therapeutic agents, primarily due to their ability to interfere with nucleic acid synthesis, modulate signaling pathways, and interact with adenosine receptors.[1]
This guide focuses on a comparative analysis with three clinically relevant adenosine analogs:
-
Cordycepin (3'-deoxyadenosine): A naturally occurring adenosine analog with demonstrated anticancer, anti-inflammatory, and immunomodulatory properties.[2]
-
Cladribine (2-chloro-2'-deoxyadenosine): A synthetic purine (B94841) nucleoside analog used in the treatment of certain leukemias and multiple sclerosis.
-
Fludarabine (F-ara-A): A fluorinated purine analog used in the treatment of chronic lymphocytic leukemia and other hematological malignancies.[3]
Comparative Analysis of Anticancer Activity
The primary anticipated application of this compound is in oncology, based on the known activities of similar compounds. The following table summarizes the half-maximal inhibitory concentration (IC50) values of cordycepin, cladribine, and fludarabine in various cancer cell lines, providing a benchmark for future studies on this compound.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Cordycepin | H1975 | Lung Cancer | 15.34 | [4] |
| HT29 | Colon Cancer | 92.05 | [5][6] | |
| NB-4 | Leukemia | 73.2 | [5] | |
| U937 | Leukemia | 90.4 | [5] | |
| A549 | Lung Cancer | ~150 (~60 µg/mL) | [5] | |
| PC9 | Lung Cancer | ~150 (~60 µg/mL) | [5] | |
| MCF-7 | Breast Cancer | 9.58 - 135 | [7][8] | |
| MDA-MB-453 | Breast Cancer | 70 | [7] | |
| Cladribine | U266 | Multiple Myeloma | 2.43 | [9][10] |
| RPMI8226 | Multiple Myeloma | 0.75 | [9][10] | |
| MM1.S | Multiple Myeloma | 0.18 | [9][10] | |
| Fludarabine | CCRF-CEM | Leukemia | 19.49 | [3][11] |
| K562 | Leukemia | 0.26 | [3] | |
| HCT116 | Colon Cancer | 6.6 | [3][11] | |
| HeLa | Cervical Cancer | 16 | [3] | |
| HepG2 | Liver Cancer | 20 | [3] | |
| T47D | Breast Cancer | 46.2 | [3] | |
| MM.1S | Multiple Myeloma | ~48 (13.48 µg/mL) | [3][12] | |
| MM.1R | Multiple Myeloma | ~120 (33.79 µg/mL) | [3][12] |
Potential Mechanisms of Action and Signaling Pathways
Based on the mechanisms of its analogs, this compound may exert its effects through several pathways. Researchers investigating this compound should consider exploring the following:
-
Induction of Apoptosis: Many adenosine analogs trigger programmed cell death. Cordycepin, for instance, activates caspase cascades and modulates the expression of Bcl-2 family proteins.[4]
-
Cell Cycle Arrest: Interference with the cell cycle is a common anticancer mechanism. Cordycepin has been shown to arrest cells in the G0/G1 or G2/M phases.[4]
-
Inhibition of Key Signaling Pathways: Adenosine analogs can disrupt pro-survival signaling. Cordycepin is known to inhibit pathways such as PI3K/Akt and MAPK.[13]
-
Modulation of Adenosine Receptors: Adenosine receptors (A1, A2A, A2B, and A3) are increasingly recognized as therapeutic targets in cancer. Antagonists of the A2A receptor, in particular, have shown promise in cancer immunotherapy.[14][15]
Experimental Protocols
To facilitate the validation of this compound, detailed protocols for key in vitro assays are provided below. These standardized methods will allow for robust and reproducible data collection.
Protocol 1: Cell Viability Assessment (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microplate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound and a vehicle control. Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using a dose-response curve.
Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[2]
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with this compound for a predetermined time.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[17]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Treated and control cells
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)[18]
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.[19]
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Conclusion
While direct experimental evidence for the effects of this compound is currently scarce, this guide provides a robust framework for its systematic validation. By leveraging the extensive knowledge of related adenosine analogs and employing the standardized protocols outlined herein, researchers can effectively characterize the biological activities of this novel compound. The comparative data presented serves as a critical benchmark for interpreting new findings and positioning this compound within the broader landscape of nucleoside analog therapeutics.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. Fludarabine | nucleic acid synthesis inhibitor | TargetMol [targetmol.com]
- 4. Cordycepin Induces Apoptosis and Inhibits Proliferation of Human Lung Cancer Cell Line H1975 via Inhibiting the Phosphorylation of EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxic activity of cordycepin produced by marine-derived fungus Emericella sp. against HT29 human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Antitumor activity of fludarabine against human multiple myeloma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 14. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 15. medchemexpress.com [medchemexpress.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. kumc.edu [kumc.edu]
- 18. vet.cornell.edu [vet.cornell.edu]
- 19. ucl.ac.uk [ucl.ac.uk]
A Comparative Guide to N6-Methyl-xylo-adenosine and Other Adenosine Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on N6-Methyl-xylo-adenosine is limited in publicly available literature. This guide provides a comparative framework based on the known biological activities of structurally related molecules, including N6-methyladenosine (m6A), xyloadenosine, and clinically relevant purine (B94841) analogs such as Fludarabine (B1672870) and Cladribine (B1669150). The experimental protocols and potential effects described herein are intended to serve as a foundational resource for researchers initiating studies on this compound.
Introduction
This compound is a synthetic adenosine (B11128) analog characterized by two key structural modifications: a methyl group at the N6 position of the adenine (B156593) base and a xylose sugar moiety in place of the natural ribose.[] These alterations are expected to significantly influence its biochemical properties, including its interaction with adenosine receptors and its metabolic stability, thereby determining its potential therapeutic applications. Adenosine analogs are a broad class of compounds that have been investigated for their roles as vasodilators and as potential inhibitors of cancer progression.[2] This guide provides a comparative analysis of this compound against other well-characterized adenosine analogs to help researchers design and interpret future studies.
Structural and Functional Comparison of Adenosine Analogs
The biological activity of adenosine analogs is profoundly influenced by modifications to both the purine base and the sugar moiety.
-
N6-Methylation: The methylation at the N6 position of adenosine is a well-known modification. In the context of RNA, N6-methyladenosine (m6A) is an abundant internal modification that plays a crucial role in regulating mRNA stability, splicing, and translation.[3][4] As a standalone small molecule, N6-methyladenosine has been shown to interact with adenosine receptors and can be converted intracellularly to S-(N6-methyl)-adenosylhomocysteine, an intermediate that can affect cellular methylation processes.[5]
-
Xylose Sugar Moiety: The substitution of ribose with xylose alters the stereochemistry of the sugar. In xyloadenosine, the hydroxyl group at the 3' position is in a trans position relative to the 2'-hydroxyl group, unlike in ribose where they are cis. This change in stereochemistry can affect the molecule's conformation and its recognition by enzymes such as adenosine kinase and adenosine deaminase, potentially leading to altered metabolic stability and a different pharmacological profile. The altered sugar conformation can cause steric hindrance with the base and other parts of the molecule.[6]
Comparative Analysis with Key Adenosine Analogs
To contextualize the potential properties of this compound, we compare it with N6-methyladenosine (possessing the same base modification) and two clinically important purine analogs, Fludarabine and Cladribine.
| Feature | This compound (Hypothesized) | N6-methyladenosine (m6A) | Fludarabine | Cladribine |
| Structure | Adenosine with N6-methylation and a xylose sugar | Adenosine with N6-methylation and a ribose sugar | Fluorinated purine nucleoside analog with an arabinose sugar | Chlorinated purine nucleoside analog with a deoxyribose sugar |
| Primary Mechanism of Action | Potential interaction with adenosine receptors and metabolic enzymes. | Interacts with adenosine receptors; precursor to a methylation inhibitor.[5] | Inhibition of DNA polymerase, ribonucleotide reductase, and DNA primase, leading to inhibition of DNA synthesis.[7][8] | Incorporation into DNA, leading to DNA strand breaks and apoptosis.[9][10] |
| Key Cellular Effects | Unknown, potentially affects cell signaling and proliferation. | Modulates RNA function, influences cell signaling. | Cytotoxic to both dividing and resting cells.[11] | Selectively cytotoxic to lymphocytes.[9][12] |
Quantitative Data on Clinically Relevant Analogs
The following tables summarize publicly available cytotoxicity data for Fludarabine and Cladribine across various cancer cell lines. This data serves as a benchmark for the potential efficacy that could be investigated for this compound.
Table 1: Cytotoxicity of Fludarabine in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / CC50 | Reference |
| Vero | Monkey Kidney | 3.10 µM (CC50) | [13] |
| BHK-21 | Hamster Kidney | 3.61 µM (CC50) | [13] |
| RPMI 8226 | Multiple Myeloma | 1.54 µg/mL (IC50) | [13] |
| HL60 | Promyelocytic Leukemia | 57% cell death at 5 µg/ml | [14][15] |
Table 2: Cytotoxicity of Cladribine in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| U266 | Multiple Myeloma | 2.43 µmol/L | [16][17] |
| RPMI8226 | Multiple Myeloma | 0.75 µmol/L | [16][17] |
| MM1.S | Multiple Myeloma | 0.18 µmol/L | [16][17] |
Signaling Pathways and Mechanisms of Action
Adenosine Receptor Signaling
Adenosine exerts its physiological effects through four G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[18][19] The activation of these receptors modulates the activity of adenylyl cyclase, thereby altering intracellular cyclic AMP (cAMP) levels.[18] It is plausible that this compound interacts with one or more of these receptors, and its efficacy would depend on its binding affinity and whether it acts as an agonist or antagonist.
Caption: General Adenosine Receptor Signaling Pathways.
Metabolic Activation and Cytotoxicity of Purine Analogs
Many purine analogs, including Fludarabine and Cladribine, are pro-drugs that require intracellular phosphorylation to become active cytotoxic agents.[8][20] This metabolic activation is a critical step in their mechanism of action. It is conceivable that this compound could also be a substrate for cellular kinases, leading to the formation of phosphorylated derivatives with biological activity.
Caption: General Metabolic Pathway of Cytotoxic Nucleoside Analogs.
Experimental Protocols
Researchers investigating this compound can adapt established protocols for characterizing other adenosine analogs.
1. Adenosine Receptor Binding Assay
This protocol is designed to determine the binding affinity of a test compound for a specific adenosine receptor subtype.
-
Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of this compound for each of the four adenosine receptors (A1, A2A, A2B, A3).
-
Materials:
-
Membrane preparations from cells stably expressing a single human adenosine receptor subtype.
-
A suitable radioligand for each receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A).
-
Test compound (this compound) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of the test compound in the binding buffer.
-
Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
-
Data Analysis: The Ki value represents the affinity of the test compound for the receptor. A lower Ki value indicates a higher binding affinity.
2. Cell Viability (Cytotoxicity) Assay
This protocol is used to assess the effect of a compound on the viability and proliferation of cancer cell lines.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
-
Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
Test compound (this compound) at various concentrations.
-
A cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent).
-
96-well microplates.
-
Microplate reader.
-
-
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value. A lower IC50 value indicates greater cytotoxic potency.
Experimental Workflow for Characterizing a Novel Adenosine Analog
Caption: Workflow for Characterizing this compound.
Conclusion
While direct experimental data for this compound is currently lacking, a comparative analysis based on its structural components provides a rational framework for future investigations. The N6-methylation suggests potential interactions with adenosine receptors and cellular methylation pathways, while the xylose moiety may confer unique metabolic stability and conformational properties. By employing the established experimental protocols outlined in this guide, researchers can systematically characterize the biochemical and pharmacological profile of this compound, elucidating its potential as a novel therapeutic agent. The provided data on clinically relevant analogs such as Fludarabine and Cladribine offer valuable benchmarks for assessing its potential potency and cellular effects. Future studies are essential to determine the precise mechanism of action and therapeutic utility of this novel adenosine analog.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. N6-Methyladenosine - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Functional Implications of Active N6-Methyladenosine in Plants [frontiersin.org]
- 5. N6-methyladenosine inhibits murine erythroleukemia cell maturation by blocking methylation of RNA and memory via conversion to S-(N6-methyl)-adenosylhomocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Why ribose was selected as the sugar component of nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Cellular and clinical pharmacology of fludarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cladribine - Wikipedia [en.wikipedia.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Fludarabine - Wikipedia [en.wikipedia.org]
- 12. mssociety.org.uk [mssociety.org.uk]
- 13. researchgate.net [researchgate.net]
- 14. "Comparative Cytotoxicity of Fludarabine in Human Peripheral Blood Mono" by A. LALE DOĞAN [journals.tubitak.gov.tr]
- 15. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 16. Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cladribine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Tale of Two Molecules: A Comparative Analysis of N6-Methyladenosine (m6A) and N6-Methyl-xylo-adenosine
For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the well-characterized epitranscriptomic marker N6-methyladenosine (m6A) and its synthetic analog, N6-Methyl-xylo-adenosine. While both molecules share a common N6-methyladenine core, their structural differences, biological roles, and the depth of scientific understanding surrounding them are vastly different.
This comprehensive guide illuminates the extensive knowledge of m6A's role in regulating gene expression and cellular processes, supported by a wealth of experimental data. In stark contrast, it highlights the current scarcity of information on this compound, a landscape ripe for future investigation.
At a Glance: Key Distinctions
| Feature | N6-Methyladenosine (m6A) | This compound |
| Origin | Naturally occurring, post-transcriptional RNA modification.[1][2] | Synthetic adenosine (B11128) analog.[3] |
| Structure | N6-methylated adenine (B156593) base attached to a ribose sugar. | N6-methylated adenine base attached to a xylose sugar.[3] |
| Primary Role | Dynamic and reversible epitranscriptomic mark regulating mRNA stability, splicing, translation, and other aspects of RNA metabolism.[1][2][4] | Hypothesized to act as an adenosine receptor modulator or have anticancer properties, based on the activity of other adenosine analogs.[5] Direct evidence is currently lacking. |
| Regulatory Machinery | Well-defined "writers" (methyltransferases like METTL3/14), "erasers" (demethylases like FTO and ALKBH5), and "readers" (YTH domain-containing proteins) that mediate its functions.[4] | Unknown. It is not a known substrate for the m6A regulatory machinery. |
| Research Status | Extensively studied with a vast body of literature, established experimental protocols, and known signaling pathway involvement. | Sparsely studied with very limited publicly available experimental data, protocols, or defined signaling pathways.[5] |
N6-Methyladenosine (m6A): The Master Regulator of the Transcriptome
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and is also found in other RNA species.[1][2] This dynamic mark is crucial for the fine-tuning of gene expression and plays a pivotal role in a myriad of biological processes, from development and metabolism to immunity and disease.[1][6]
The m6A Regulatory Machinery: Writers, Erasers, and Readers
The biological functions of m6A are orchestrated by a dedicated set of proteins:
-
Writers (Methyltransferases): These enzymes, primarily the METTL3-METTL14 complex, install the methyl group onto adenosine residues within a specific consensus sequence on the RNA.
-
Erasers (Demethylases): Enzymes such as FTO and ALKBH5 can remove the methyl group, making the m6A modification reversible and dynamic.[1]
-
Readers (m6A-Binding Proteins): These proteins, characterized by a YTH domain, recognize and bind to m6A-modified RNA, thereby dictating the downstream fate of the transcript, such as its translation efficiency or decay rate.[4]
Experimental Protocols for Studying m6A
The investigation of m6A has been propelled by the development of specialized techniques. A general workflow for identifying and quantifying m6A modifications is outlined below.
A key technique is m6A-sequencing (m6A-seq) , which involves the immunoprecipitation of m6A-containing RNA fragments followed by high-throughput sequencing to map m6A sites across the transcriptome.
Detailed m6A-seq Protocol Outline:
-
RNA Isolation and Purification: Isolate total RNA from cells or tissues of interest, followed by purification of mRNA using oligo(dT) magnetic beads.
-
RNA Fragmentation: Fragment the purified mRNA into smaller pieces (typically around 100 nucleotides).
-
Immunoprecipitation: Incubate the fragmented RNA with an antibody specific to m6A to capture the m6A-containing fragments. A portion of the fragmented RNA is set aside as an input control.
-
Library Preparation: Prepare sequencing libraries from both the immunoprecipitated RNA and the input control RNA.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries.
-
Bioinformatic Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions enriched for m6A.
This compound: A Synthetic Analog with Untapped Potential
In contrast to the wealth of information on m6A, this compound remains a molecule with limited characterization in the scientific literature. It is a synthetic nucleoside analog distinguished by the presence of a xylose sugar instead of the ribose found in adenosine and m6A.[3]
Hypothesized Biological Activity
Based on the known activities of other adenosine analogs, this compound is proposed to have potential as:
-
An Adenosine Receptor Modulator: Adenosine receptors play crucial roles in various physiological processes, and their modulation is a target for therapeutic intervention in cardiovascular, inflammatory, and neurological diseases.[7]
-
An Anticancer Agent: Some adenosine analogs have demonstrated the ability to inhibit cancer progression.[8]
It is critical to emphasize that these are hypothesized roles, and there is a significant lack of direct experimental evidence to substantiate these claims for this compound specifically.
The Void of Experimental Data
A thorough review of the current scientific literature reveals a conspicuous absence of:
-
Quantitative data from in vitro or in vivo studies investigating the biological effects of this compound.
-
Detailed experimental protocols for its use in biological assays.
-
Identified signaling pathways that are modulated by this compound.
This presents both a challenge and an opportunity for the research community. The structural similarity to adenosine and m6A suggests that this compound could possess interesting biological properties, but foundational research is required to elucidate its mechanism of action and therapeutic potential.
A Proposed Workflow for Investigating this compound
For researchers interested in exploring this enigmatic molecule, a logical starting point would be to adapt established protocols for screening novel compounds.
Conclusion: A Call for a New Chapter of Research
The comparative analysis of N6-methyladenosine and this compound reveals a stark contrast between a well-established, fundamental biological regulator and a synthetic molecule that remains largely unexplored. While m6A continues to be a focal point of intense research in the field of epitranscriptomics, this compound represents a frontier with the potential for novel discoveries. The structural uniqueness of its xylose sugar moiety may confer distinct biological activities compared to its ribose-containing counterparts. This guide serves not only as a summary of the current state of knowledge but also as an invitation for the scientific community to embark on the foundational research necessary to unlock the potential of this compound and define its place in the landscape of bioactive molecules.
References
- 1. N6-methyl-adenosine (m6A) in RNA: An Old Modification with A Novel Epigenetic Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N6-Methyladenosine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. The Emerging Role of N6-Methyladenosine RNA Methylation as Regulators in Cancer Therapy and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
N6-Methyl-xylo-adenosine: A Comparative Analysis of Its Potential Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
N6-Methyl-xylo-adenosine is a synthetic adenosine (B11128) analog with therapeutic potential that is currently the subject of scientific investigation. Due to its structural similarity to the endogenous nucleoside adenosine, it is hypothesized to exert its biological effects through mechanisms comparable to other nucleoside analogs, which are established as antiviral and anticancer agents. This guide provides a comparative analysis of the potential mechanism of action of this compound against well-established antiviral and anticancer drugs, supported by experimental protocols and pathway visualizations.
It is important to note that direct experimental data on this compound is limited in publicly available literature.[1][2][3] The information presented herein is based on the known mechanisms of structurally related compounds and serves as a foundational resource for further research.
Antiviral Potential: A Comparison with Nucleoside RNA Polymerase Inhibitors
The primary antiviral mechanism of many nucleoside analogs is the inhibition of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[4][5][6] this compound, as a modified adenosine analog, is hypothesized to function as a chain terminator or a mutagenic agent following its intracellular conversion to the triphosphate form.
Comparative Data: Antiviral Activity
| Compound | Virus | Cell Line | EC50 | Mechanism of Action |
| This compound | SARS-CoV-2 (Hypothesized) | Vero E6 | Not Determined | Potential RdRp inhibitor, leading to chain termination or viral mutagenesis. |
| Remdesivir | SARS-CoV-2 | Vero E6 | 0.77 µM | Adenosine analog; acts as a delayed chain terminator of viral RNA synthesis.[2][7] |
| Favipiravir | SARS-CoV-2 | Vero E6 | 61.88 µM | Purine analog; acts as a mutagen, inducing lethal mutations in the viral genome, and can also cause chain termination.[4][5][8] |
| EIDD-1931 (β-D-N4-hydroxycytidine) | SARS-CoV-2 | Vero E6 | 0.3 µM | Ribonucleoside analog; potent viral mutagen.[9] |
Signaling Pathway: Viral RNA-Dependent RNA Polymerase (RdRp) Inhibition
The diagram below illustrates the proposed mechanism of action for a nucleoside analog like this compound in inhibiting viral replication.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. profoldin.com [profoldin.com]
- 6. Quantitative structure-antitumor activity relationships of camptothecin analogues: cluster analysis and genetic algorithm-based studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchhub.com [researchhub.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Frontiers | Role of N6-Methyladenosine (m6A) epitranscriptomic mark in regulating viral infections and target for antiviral development [frontiersin.org]
Navigating the Research Frontier of N6-Methyl-xylo-adenosine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on N6-Methyl-xylo-adenosine is limited in the public domain. This guide provides a comparative framework based on the well-documented biological activities of the broader class of adenosine (B11128) analogs and the extensively studied N6-methyladenosine (m6A) RNA modification. The experimental protocols and potential effects described herein are intended to serve as a foundational resource for researchers initiating studies on this compound.
Introduction
This compound is a synthetic adenosine analog holding potential as a therapeutic agent due to its structural similarity to adenosine. While its specific biological activities are yet to be extensively characterized, the broader family of adenosine analogs has demonstrated significant roles in various physiological processes, including vasodilation and cancer progression.[1][2] This guide aims to provide a comprehensive cross-validation framework for researchers investigating this compound by drawing comparisons with other relevant adenosine analogs and outlining robust experimental protocols for its characterization.
Comparative Analysis of Adenosine Analogs in Oncology
Due to the scarcity of data for this compound, this section provides a comparative summary of other well-studied adenosine analogs that have been evaluated for their anticancer properties. This information can serve as a benchmark for future studies on this compound.
| Compound | Mechanism of Action | Reported Anticancer Effects | Key References |
| Fludarabine | Inhibits DNA and RNA synthesis. | Used in the treatment of chronic lymphocytic leukemia. | [2] |
| Clofarabine | Inhibits DNA and RNA synthesis. | Used in the treatment of acute lymphoblastic leukemia. | [2] |
| 8-chloro-adenosine | AdoR-independent inhibition of DNA and RNA synthesis. | Shows broad anticancer activity in preclinical models. | [2] |
| IB-MECA | A3 Adenosine Receptor (A3AR) agonist. | Inhibits anchorage-dependent cell growth of various human breast cancer cell lines. | [3] |
Potential Signaling Pathways for Investigation
The biological effects of adenosine analogs are often mediated through their interaction with adenosine receptors or by influencing RNA modifications like N6-methyladenosine (m6A).[3][4] Below are potential signaling pathways that this compound may modulate.
Adenosine Receptor Signaling
Adenosine receptors (A1, A2A, A2B, and A3) are G-protein coupled receptors that trigger diverse downstream signaling cascades upon activation.[3][5] The A1 and A3 receptors are typically coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase, while A2A and A2B receptors are coupled to Gs proteins, stimulating adenylyl cyclase.[5][6]
References
- 1. Potential and promising anticancer drugs from adenosine and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Adenosine Receptors and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functions of N6-methyladenosine and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
N6-Methyl-xylo-adenosine: A Comparative Guide to Specificity and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on N6-Methyl-xylo-adenosine is limited in publicly available literature. This guide provides a comparative framework based on the well-documented biological activities of the related molecules: N6-methyladenosine (m6A) and other xyloadenosine analogs. The experimental protocols and potential effects described herein are intended to serve as a foundational resource for researchers initiating studies on this compound.
Introduction
This compound is a synthetic adenosine (B11128) analog characterized by a methyl group at the N6 position of the adenine (B156593) base and a xylose sugar moiety.[1] Like other adenosine analogs, it holds potential as a therapeutic agent, with possible applications as a smooth muscle vasodilator and an inhibitor of cancer progression.[2][3] The biological activity of such analogs is critically influenced by modifications to both the purine (B94841) base and the sugar. The xylo-configuration, in particular, can impact enzymatic recognition and metabolic stability, potentially altering the compound's specificity and off-target effects compared to endogenous adenosine or other analogs.[2] This guide provides a comparative analysis of this compound's potential specificity and off-target effects by examining related compounds and outlining relevant experimental methodologies.
Comparative Analysis of Adenosine Analogs and N6-methyladenosine (m6A)
To understand the potential biological activities of this compound, it is crucial to distinguish it from the well-studied N6-methyladenosine (m6A) modification and to compare it with other adenosine analogs. This compound is a specific chemical entity, whereas m6A is an epigenetic modification of RNA.[1][4]
Table 1: Comparative Overview of Adenosine, m6A, and this compound
| Feature | Adenosine | N6-methyladenosine (m6A) | This compound (Hypothesized) |
| Nature | Endogenous nucleoside | Epigenetic RNA modification | Synthetic nucleoside analog |
| Primary Role | Neurotransmitter, signaling molecule | Regulation of mRNA stability, splicing, and translation | Potential therapeutic agent (e.g., anticancer, vasodilator) |
| Mechanism of Action | Activation of adenosine receptors (A1, A2A, A2B, A3) | Modulation of RNA-protein interactions via "reader" proteins | Potential interaction with adenosine receptors, adenosine-metabolizing enzymes, and/or incorporation into nucleic acids |
| Key Regulators | Adenosine kinase, adenosine deaminase | METTL3/14 (writers), FTO/ALKBH5 (erasers), YTHDF proteins (readers) | Susceptible to adenosine deaminase[1] |
| Known Effects | Vasodilation, anti-inflammatory, anti-arrhythmic | Regulation of gene expression, cell differentiation, and development | Potential to inhibit cancer cell proliferation[2][3] |
Potential Specificity and Off-Target Effects
The specificity of this compound will be determined by its affinity for various proteins, including adenosine receptors and enzymes involved in nucleoside metabolism. Off-target effects could arise from interactions with unintended proteins or pathways.
Table 2: Potential Molecular Targets and Off-Target Effects
| Potential Target Class | Specificity Considerations | Potential Off-Target Effects |
| Adenosine Receptors (A1, A2A, A2B, A3) | The xylose sugar and N6-methylation may alter binding affinity and selectivity for different receptor subtypes compared to adenosine. | Non-selective activation or inhibition of adenosine receptors could lead to cardiovascular (e.g., arrhythmia, hypotension), neurological, and immunological side effects. |
| Adenosine Kinase (ADK) | Inhibition of ADK could lead to increased intracellular and extracellular adenosine levels. The xylo-configuration may influence its recognition as a substrate or inhibitor. | Broad increases in adenosine could lead to systemic effects similar to non-selective adenosine receptor agonism. |
| Adenosine Deaminase (ADA) | A 1977 study indicated that this compound is susceptible to adenosine deaminase.[1] The rate of deamination will influence its bioavailability and duration of action. | Altered rates of deamination could affect purine metabolism. |
| Nucleic Acid Synthesis | As a nucleoside analog, it could potentially be phosphorylated and incorporated into RNA or DNA, leading to chain termination or dysfunction. | Incorporation into the nucleic acids of healthy cells could lead to cytotoxicity. |
| m6A Regulatory Proteins | It is unlikely to directly mimic the m6A modification on RNA, but it could potentially interact with the active sites of "writer," "eraser," or "reader" proteins. | Interference with the m6A pathway could have widespread effects on gene expression. |
Experimental Protocols for Characterization
A thorough investigation of this compound's specificity and off-target effects would involve a series of in vitro and in vivo experiments.
Key Experimental Methodologies
1. Receptor Binding and Functional Assays:
-
Protocol: Radioligand binding assays using cell membranes expressing specific human adenosine receptor subtypes (A1, A2A, A2B, A3) to determine the binding affinity (Ki). Functional assays, such as cAMP accumulation assays, can be used to determine whether the compound acts as an agonist or antagonist and to measure its potency (EC50 or IC50).
-
Data Output: Quantitative data on receptor affinity and functional activity, allowing for the determination of receptor subtype selectivity.
2. Enzyme Inhibition Assays:
-
Protocol: In vitro enzymatic assays for adenosine kinase and adenosine deaminase. For adenosine kinase, the assay would measure the conversion of adenosine to AMP in the presence of varying concentrations of this compound. For adenosine deaminase, the assay would measure the conversion of adenosine to inosine.
-
Data Output: IC50 values indicating the inhibitory potency of the compound against these enzymes.
3. Cell-Based Assays:
-
Protocol:
-
Cell Viability/Cytotoxicity Assays: Treat various cancer and normal cell lines with a range of concentrations of this compound to determine the half-maximal inhibitory concentration (IC50) for cell growth. Standard assays include MTT or CellTiter-Glo.
-
Nucleic Acid Incorporation: Use radiolabeled this compound to assess its incorporation into DNA and RNA in cultured cells.
-
-
Data Output: IC50 values across different cell lines to assess anti-proliferative activity and selectivity. Quantification of incorporation into nucleic acids to evaluate potential genotoxicity.
4. In Vivo Studies:
-
Protocol: Animal models (e.g., rodent cancer models) to evaluate the anti-tumor efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and toxicology of this compound.
-
Data Output: Data on in vivo efficacy, maximum tolerated dose, and potential organ toxicities.
Visualizing Potential Mechanisms and Workflows
To conceptualize the potential interactions and the experimental approach for evaluating this compound, the following diagrams are provided.
References
N6-Methyl-xylo-adenosine: A Comparative Guide to its Hypothesized In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the in vitro and in vivo effects of N6-Methyl-xylo-adenosine are limited in publicly available scientific literature. This guide provides a comparative framework based on the well-documented biological activities of the structurally related and extensively studied adenosine (B11128) analog, N6-methyladenosine (m6A), and other nucleoside analogs. The experimental protocols and potential effects described herein are intended to serve as a foundational resource for researchers initiating studies on this compound.
Executive Summary
This compound is a synthetic adenosine analog. While specific data is scarce, its structural similarity to other adenosine analogs, particularly the endogenous RNA modification N6-methyladenosine (m6A), suggests it may possess significant biological activity. Adenosine analogs are known to act as vasodilators and have been investigated for their potential in cancer therapy.[1] It is hypothesized that this compound could modulate key cellular signaling pathways, including those involved in cell proliferation, apoptosis, and immune responses, by interacting with adenosine receptors or the cellular machinery that regulates m6A. This guide outlines the potential in vitro and in vivo effects of this compound based on our understanding of related compounds, and provides generalized experimental protocols to facilitate its investigation.
Hypothesized Comparative Effects: In Vitro vs. In Vivo
The following table summarizes the hypothesized effects of this compound, drawing parallels from the known activities of N6-methyladenosine (m6A) and other adenosine analogs.
| Parameter | Hypothesized In Vitro Effects | Hypothesized In Vivo Effects |
| Efficacy | ||
| Anticancer Activity | Induction of apoptosis and inhibition of proliferation in various cancer cell lines. | Reduction in tumor growth and metastasis in animal models of cancer. |
| Anti-inflammatory Activity | Reduction of pro-inflammatory cytokine production in cell cultures (e.g., macrophages, lymphocytes). | Attenuation of inflammatory responses in animal models of inflammatory diseases. |
| Vasodilation | Relaxation of smooth muscle cells in isolated blood vessel preparations. | Reduction in blood pressure and increase in blood flow in animal models. |
| Toxicity | ||
| Cytotoxicity | Dose-dependent reduction in viability of normal (non-cancerous) cell lines. | Potential for dose-limiting toxicities affecting rapidly dividing cells (e.g., bone marrow, gastrointestinal tract). Myelotoxicity and peripheral neuropathy have been observed with other nucleoside analogs.[1] |
| Pharmacokinetics | ||
| Metabolism | Potential for phosphorylation by cellular kinases to an active triphosphate form. Susceptibility to degradation by adenosine deaminase and other nucleosidases. | Rapid clearance from circulation. Potential for metabolism in the liver and excretion via the kidneys. |
| Pharmacodynamics | ||
| Mechanism of Action | Potential interaction with adenosine receptor subtypes (A1, A2A, A2B, A3) leading to modulation of adenylyl cyclase activity and intracellular cAMP levels.[2] Possible interference with RNA methylation processes by acting as a competitive inhibitor or substrate for m6A "writer" or "eraser" enzymes. | Modulation of physiological processes regulated by adenosine signaling, such as cardiovascular function, immune responses, and neurotransmission.[3] |
Potential Signaling Pathways Modulated by this compound
Based on the known signaling pathways influenced by N6-methyladenosine (m6A), this compound could potentially impact several key cellular cascades. The m6A modification is a dynamic process regulated by "writer" (methyltransferases like METTL3/14), "eraser" (demethylases like FTO and ALKBH5), and "reader" (e.g., YTH domain-containing) proteins, which in turn affect downstream signaling.[4][5][6]
Experimental Protocols
Due to the lack of specific research on this compound, the following are generalized workflows for the initial assessment of a novel nucleoside analog.
In Vitro Experimental Workflow
A generalized workflow for the in vitro evaluation of a novel compound in cancer cell lines would typically involve the following stages:
1. Compound Preparation and Cell Culture:
-
Compound Solubilization: Dissolve this compound in a suitable solvent like DMSO to create a high-concentration stock solution.
-
Cell Lines: Culture a panel of human cancer cell lines representing different tumor types and at least one normal (non-cancerous) cell line for cytotoxicity comparison.
2. Cytotoxicity Assays:
-
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Method: Seed cells in 96-well plates and treat with a range of concentrations of the compound. After a specified incubation period (e.g., 48-72 hours), assess cell viability using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo®.[7][8]
3. Apoptosis and Cell Cycle Analysis:
-
Objective: To determine if the compound induces programmed cell death (apoptosis) and/or causes cell cycle arrest.
-
Method: Treat cells with the compound at concentrations around the IC50 value. For apoptosis, stain cells with Annexin V and Propidium Iodide (PI) and analyze by flow cytometry. For cell cycle analysis, stain cells with PI and analyze DNA content by flow cytometry.
4. Signaling Pathway Analysis:
-
Objective: To investigate the molecular mechanism of action.
-
Method: Treat cells with the compound and lyse them to extract proteins and RNA. Use Western blotting to assess changes in the phosphorylation status and total protein levels of key signaling molecules (e.g., Akt, ERK, β-catenin). Use quantitative PCR (qPCR) to measure changes in the expression of target genes.
In Vivo Experimental Workflow
A generalized workflow for the in vivo assessment of a novel compound would typically involve the following:
1. Animal Model Selection:
-
Choose an appropriate animal model, such as a tumor xenograft model where human cancer cells are implanted into immunocompromised mice.[9]
2. Dosing and Administration:
-
Determine the appropriate dose, route of administration (e.g., oral, intraperitoneal, intravenous), and treatment schedule based on preliminary toxicity and efficacy studies.
3. Efficacy Studies:
-
Monitor tumor growth over time by measuring tumor volume. At the end of the study, excise tumors and weigh them.
4. Toxicity Assessment:
-
Monitor the general health of the animals, including body weight, food and water intake, and any signs of distress. Collect blood for hematology and clinical chemistry analysis. Perform histological examination of major organs to identify any tissue damage.
5. Pharmacokinetic Analysis:
-
Collect blood samples at various time points after compound administration to determine its concentration in the plasma over time. This helps to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
Conclusion
While direct experimental evidence for the effects of this compound is currently lacking, its structural relationship to N6-methyladenosine and other adenosine analogs provides a strong rationale for its investigation as a potential therapeutic agent. The hypothesized effects and generalized protocols presented in this guide offer a starting point for researchers to explore the in vitro and in vivo activities of this novel compound. Further research is necessary to elucidate its precise mechanisms of action and to validate its potential clinical utility.
References
- 1. In vitro studies of the toxicity of nucleoside analogues used in the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m6A in the Signal Transduction Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal models for the study of adenosine receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m6A RNA Regulatory Diagram | Cell Signaling Technology [cellsignal.com]
- 6. Potential roles of N6-methyladenosine (m6A) in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. What Animal Models Have Taught us About Adenosine Receptor Function | Bentham Science [eurekaselect.com]
Scarcity of Research Impedes Validation of N6-Methyl-xylo-adenosine as a Therapeutic Agent
A comprehensive review of scientific literature reveals a significant lack of published research specifically detailing the therapeutic effects of N6-Methyl-xylo-adenosine. This scarcity of data currently prevents a thorough validation of the compound as a therapeutic agent and makes direct comparisons with other treatment modalities infeasible. While it is identified as a synthetic adenosine (B11128) analog, a class of molecules known to have therapeutic potential, specific experimental data on the efficacy, mechanism of action, and safety profile of this compound is not publicly available.[1][2]
It is crucial to distinguish this compound from the extensively studied N6-methyladenosine (m6A).[1] this compound is a synthetic compound with a xylose sugar moiety, whereas m6A is the most common internal modification of messenger RNA (mRNA) in eukaryotic cells, playing a key role in regulating gene expression.[1] The vast body of research on m6A in cancer and other diseases is not directly applicable to this compound.
The Broader Context: Adenosine Analogs in Therapy
Adenosine analogs are a class of molecules structurally similar to adenosine that have been explored for various therapeutic applications, including cancer treatment and as smooth muscle vasodilators.[3][4] Several adenosine analogs have been developed and are used clinically, offering a point of comparison for the potential evaluation of new compounds like this compound, should data become available.
Well-established adenosine analogs with significant research backing include:
-
Clofarabine: A purine (B94841) nucleoside analog used in the treatment of certain types of leukemia.
-
Fludarabine: Another purine nucleoside analog employed in treating chronic lymphocytic leukemia.
-
Vidarabine: An antiviral drug used to treat herpes simplex and varicella zoster virus infections.
-
Acadesine: An adenosine-regulating agent that has been investigated for various indications, including cancer and cardiovascular disorders.
These compounds have undergone extensive preclinical and clinical studies to validate their therapeutic utility.
The Path Forward: A Call for Foundational Research
To validate this compound as a therapeutic agent, foundational research is required. This would involve a series of preclinical studies to characterize its biological activity.
Proposed Experimental Workflow for Future Validation:
Caption: Proposed workflow for the validation of this compound.
Detailed Methodologies for Key Initial Experiments:
1. Cancer Cell Line Screening (IC50 Determination):
-
Objective: To determine the concentration of this compound that inhibits the growth of a panel of cancer cell lines by 50% (IC50).
-
Protocol:
-
Culture selected cancer cell lines in appropriate media and conditions.
-
Seed cells in 96-well plates at a predetermined density.
-
After 24 hours, treat the cells with a range of concentrations of this compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Calculate IC50 values by fitting the dose-response data to a sigmoidal curve.
-
2. In Vivo Xenograft Model Studies:
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Protocol:
-
Implant human cancer cells subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, randomize mice into treatment and control groups.
-
Administer this compound (or vehicle control) to the mice via a clinically relevant route (e.g., intraperitoneal, oral).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
3. Mechanism of Action Studies - Signaling Pathway Analysis:
-
Objective: To identify the molecular pathways affected by this compound treatment.
-
Protocol:
-
Treat cancer cells with this compound at a concentration around the IC50 value.
-
After treatment, lyse the cells and extract proteins.
-
Perform Western blotting or other immunoassays to measure the levels and activation state of key proteins in relevant signaling pathways (e.g., apoptosis, cell cycle, MAPK pathways).
-
Illustrative Signaling Pathway for Adenosine Analogs:
Given the lack of specific data for this compound, a generalized signaling pathway for some known adenosine analogs that induce apoptosis is presented below.
Caption: Generalized adenosine analog signaling pathway leading to apoptosis.
Due to the current absence of specific research, a direct comparison of this compound with other therapeutic agents is not possible. The scientific community awaits foundational studies to elucidate its biological properties and potential as a therapeutic agent. Future research should focus on the proposed experimental workflows to build a data-driven case for its validation.
References
Independent Verification of N6-Methyl-xylo-adenosine Findings: A Comparative Guide
A comprehensive review of the scientific literature reveals a significant scarcity of published research specifically detailing the biological effects and independent verification of N6-Methyl-xylo-adenosine. [1][2][3] This guide serves as a foundational resource for researchers, scientists, and drug development professionals by providing a comparative framework based on the known activities of structurally related adenosine (B11128) analogs. While direct experimental data on this compound is limited, this document outlines its theoretical potential, distinguishes it from the well-studied N6-methyladenosine (m6A) RNA modification, and proposes experimental approaches for its investigation.
This compound is an adenosine analog, a class of molecules with demonstrated roles as smooth muscle vasodilators and inhibitors of cancer progression.[4][5] However, it is crucial to differentiate this compound, a specific synthetic compound, from N6-methyladenosine (m6A), the most abundant internal modification of messenger RNA (mRNA) in eukaryotes.[3] The majority of research surrounding "N6-methyladenosine" in cancer biology pertains to the m6A modification and its regulatory roles in gene expression, not the synthetic compound this compound.[3][6][7][8][9]
Comparative Analysis of Related Adenosine Analogs
Due to the lack of specific data for this compound, a comparative analysis with other well-characterized adenosine analogs can provide insights into its potential biological activities. The table below summarizes the known effects of related compounds.
| Compound/Modification | Primary Mechanism | Known Effects | Key References |
| N6-methyladenosine (m6A) | RNA modification affecting mRNA stability, splicing, and translation. | Regulates gene expression, involved in various cancers, development, and metabolism. | [6][7][8] |
| Clofarabine | Nucleoside analog that inhibits DNA polymerase and ribonucleotide reductase. | Used in the treatment of leukemia. | [4] |
| Fludarabine phosphate | Purine analog that inhibits DNA synthesis. | Used in the treatment of chronic lymphocytic leukemia. | [4] |
| Vidarabine | Adenosine analog with antiviral activity. | Inhibits viral DNA polymerase. | [4] |
| N6-substituted-4'-thioadenosines | Agonists at the A3 adenosine receptor. | Potent and selective activation of the A3 adenosine receptor. | [10] |
| N6-substituted 9-methyladenines | Antagonists of A1 and A2 adenosine receptors. | Block adenosine receptor-mediated signaling. | [11] |
Proposed Experimental Protocols for this compound Investigation
The following are proposed methodologies for the initial investigation of this compound's biological activity, based on standard protocols for adenosine analogs.
1. Cell Viability and Proliferation Assays:
-
Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.
-
Methodology:
-
Culture various cancer cell lines (e.g., breast, lung, colon).
-
Treat cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Assess cell viability using an MTT or MTS assay.
-
Determine the half-maximal inhibitory concentration (IC50) for each cell line.
-
2. Adenosine Receptor Binding Assays:
-
Objective: To determine if this compound interacts with adenosine receptors.
-
Methodology:
-
Use cell lines expressing specific adenosine receptor subtypes (A1, A2A, A2B, A3).
-
Perform competitive binding assays using radiolabeled adenosine receptor agonists or antagonists in the presence of varying concentrations of this compound.
-
Calculate the binding affinity (Ki) of this compound for each receptor subtype.
-
3. In Vivo Tumor Xenograft Studies:
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Implant human cancer cells into immunodeficient mice.
-
Once tumors are established, treat mice with this compound or a vehicle control.
-
Monitor tumor growth and animal weight over time.
-
At the end of the study, excise tumors and perform histological and molecular analysis.
-
Visualizing Potential Mechanisms and Workflows
The following diagrams illustrate potential signaling pathways that this compound might influence, based on the known actions of other adenosine analogs, and a proposed experimental workflow for its initial characterization.
Caption: Potential signaling pathways of this compound.
Caption: Proposed workflow for this compound research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. N6-Methyladenosine - Wikipedia [en.wikipedia.org]
- 7. N6-methyl-adenosine (m6A) in RNA: An Old Modification with A Novel Epigenetic Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulatory Role of N6 -methyladenosine (m6 A) Methylation in RNA Processing and Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N6-methyl-Adenosine modification in messenger and long non-coding RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological activity of N6-substituted-4'-thioadenosines at the human A3 adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N6-substituted 9-methyladenines: a new class of adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of N6-Methyl-xylo-adenosine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents like N6-Methyl-xylo-adenosine are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step operational plan for the proper disposal of this compound and associated contaminated materials.
Anticipated Hazard Profile and Immediate Safety Precautions
Based on the hazard profiles of similar nucleoside analogs, this compound should be handled with caution. The anticipated (though not officially confirmed) hazard classifications are summarized below.
| Hazard Category | Anticipated Description | Precautionary Statements |
| Acute Oral Toxicity | May be harmful if swallowed. | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor if you feel unwell. |
| Skin Sensitization | May cause an allergic skin reaction.[3] | Avoid breathing dust. Contaminated work clothing should not be allowed out of the workplace. Wear protective gloves.[3] IF ON SKIN: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention. Wash contaminated clothing before reuse.[3] |
| Eye Irritation | May cause serious eye irritation. | Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Aquatic Hazard | May be harmful to aquatic life with long-lasting effects.[3] | Avoid release to the environment.[3] |
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses or goggles should be worn.[3]
-
Lab Coat: A standard laboratory coat is necessary to protect clothing and skin.[3]
All handling of the compound, especially in its powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.
Step-by-Step Disposal Protocol for this compound
The primary method for the disposal of this compound and its related waste is through an approved hazardous waste disposal facility.[3] Adherence to federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, is crucial.[1]
Waste Segregation and Collection
Proper segregation of waste is the first critical step. Do not mix this compound waste with other incompatible waste streams.[3]
-
Solid Waste: This category includes:
-
Unused or expired pure this compound compound.
-
Contaminated labware such as pipette tips, microfuge tubes, and culture plates.
-
Contaminated PPE, including gloves and disposable lab coats.
All solid waste should be placed directly into a designated, leak-proof hazardous waste container.[3]
-
-
Liquid Waste: This includes:
-
Solutions containing this compound.
-
Rinsate from the decontamination of reusable glassware.
Liquid waste must be collected in a separate, sealed, and clearly labeled hazardous waste container.[3]
-
Waste Container Management
-
Designation and Labeling: Use a clearly labeled, leak-proof container specifically designated for this compound waste. The container must be compatible with the chemical and any solvents used.[3]
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents, including "this compound" and any other chemical constituents.[3]
-
Storage: Store the waste container in a designated, well-ventilated secondary containment area, away from incompatible materials. Do not overfill the container, leaving adequate headspace for expansion.[3]
Arrangement for Disposal
Once the waste container is full or the experiments are complete, arrange for pickup by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[3] Follow all institutional procedures for waste pickup requests.
Decontamination of Reusable Glassware
-
Initial Rinse: Triple rinse any reusable glassware that has come into contact with this compound with a suitable solvent (e.g., ethanol (B145695) or methanol).[3]
-
Collect Rinsate: All three rinses must be collected as hazardous liquid waste in the designated container.[3]
-
Final Cleaning: After the triple rinse, the glassware can be washed using standard laboratory procedures.
Experimental Workflow and Methodologies
Due to the limited publicly available research on this compound, the following experimental protocols are based on general procedures for nucleoside analogs.
Preparation of Stock Solutions
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.[2]
General Experimental Workflow for Cell-Based Assays
The following diagram illustrates a general workflow for assessing the biological activity of this compound in a cell-based assay, such as a cell viability or antiviral assay.
Caption: A generalized workflow for cell-based experiments with this compound.
Proposed Signaling Pathway
The precise mechanism of action for this compound is not well-documented. However, as a nucleoside analog, its biological effects are likely mediated through interference with nucleic acid synthesis or by acting as a ligand for purinergic receptors. The following diagram illustrates a proposed signaling pathway based on its structural similarity to adenosine (B11128), which is known to activate G protein-coupled adenosine receptors.
Caption: A proposed signaling pathway for this compound via adenosine receptors.
References
Personal protective equipment for handling N6-Methyl-xylo-adenosine
Essential Safety and Handling of N6-Methyl-xylo-adenosine
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
The primary routes of exposure to nucleoside analogs are skin contact, inhalation of aerosols or dust, and accidental ingestion.[1] Therefore, robust personal protective equipment is critical.
| PPE Component | Specification | Rationale |
| Gloves | Powder-free nitrile gloves meeting ASTM D6978-05 standards for chemotherapy drug resistance.[2][3] Double gloving is recommended. | To prevent skin contact and absorption.[1][2] Nitrile provides good chemical resistance.[2] |
| Gown | Disposable, low-permeability fabric gown with long sleeves and tight-fitting cuffs that fastens in the back.[2] | To protect skin and personal clothing from contamination.[1][2] |
| Eye & Face Protection | Safety glasses with side shields (EN 166) or goggles.[4] A full-face shield is required if there is a risk of splashing.[2] | To protect eyes from splashes and aerosols. |
| Respiratory Protection | A surgical mask should be worn at a minimum.[1][5] If generating aerosols or handling powders outside of a contained system, a respirator (e.g., N95) may be necessary based on risk assessment. | To prevent inhalation of airborne particles.[1] |
| Shoe Covers | Recommended when there is a potential for spills. | To prevent the spread of contamination outside of the laboratory. |
Operational Plan: Handling Procedures
All handling of this compound should be performed in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure.[6]
Preparation and Handling:
-
Designated Area: Conduct all manipulations of this compound within a certified chemical fume hood or other ventilated enclosure.
-
Personal Protective Equipment: Don all required PPE before entering the designated handling area.
-
Weighing: If handling a powdered form, weigh the compound in a ventilated balance enclosure or by using a "weighing in" technique within the fume hood to avoid generating dust.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[4][6] Keep personal items out of the handling area.
-
Hand Washing: Wash hands thoroughly with soap and water before leaving the laboratory.[4]
Spill Management:
In the event of a spill, prompt and appropriate action is necessary to prevent exposure and the spread of contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or poses an inhalation hazard, evacuate the area.
-
Don PPE: Before cleaning, don appropriate PPE, including double gloves, a gown, eye protection, and respiratory protection if necessary.[1]
-
Containment: For liquid spills, use absorbent pads to contain the spill. For solid spills, gently cover with damp absorbent material to avoid raising dust.
-
Cleanup: Carefully clean the spill area, working from the outside in. Use a deactivating solution if one is known to be effective for this class of compounds, otherwise use soap and water.
-
Disposal: All materials used for cleanup must be disposed of as hazardous waste.[1]
Disposal Plan
All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and local regulations.
Waste Segregation and Disposal:
-
Solid Waste: Contaminated gloves, gowns, bench paper, and other solid materials should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a labeled, sealed, and chemical-resistant hazardous waste container. Do not mix incompatible wastes.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
A plan for the disposal of all waste should be in place before beginning any experiment.[7]
Experimental Workflow and Safety Precautions
The following diagram illustrates the key steps and associated safety measures for handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. ipservices.care [ipservices.care]
- 2. ohsinsider.com [ohsinsider.com]
- 3. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 4. fishersci.ie [fishersci.ie]
- 5. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 6. hse.gov.uk [hse.gov.uk]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
